AMG-222 tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1163719-08-1 |
|---|---|
Molecular Formula |
C39H47N9O6S |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1 |
InChI Key |
BULNWZLJRCOXPR-VMZNWUEUSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG-222 tosylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AMG-176, a Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a key resistance mechanism for many cancers, enabling malignant cells to evade programmed cell death. AMG-176 is a potent and selective small-molecule inhibitor of MCL-1 that has been investigated in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] This guide provides a detailed overview of the mechanism of action of AMG-176, supported by experimental data and methodologies.
Core Mechanism of Action: Restoring Apoptosis
The primary mechanism of action of AMG-176 is the direct and selective inhibition of MCL-1.[2] By binding to the BH3-binding groove of MCL-1, AMG-176 disrupts the interaction between MCL-1 and pro-apoptotic proteins such as Bim, Bak, and Bax. This sequestration of pro-apoptotic proteins by MCL-1 is a key survival mechanism for cancer cells. The inhibition of this interaction by AMG-176 liberates these pro-apoptotic factors, initiating the intrinsic apoptotic cascade.
The release of Bak and Bax leads to their oligomerization at the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Signaling Pathway Diagram
References
In-Depth Technical Guide: AMG-222 Tosylate and its Therapeutic Target, Dipeptidyl Peptidase IV (DPP-IV)
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: The Therapeutic Rationale for DPP-IV Inhibition
AMG-222 tosylate is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis through its inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This mechanism of action makes DPP-IV a key therapeutic target for the management of type 2 diabetes mellitus.
Mechanism of Action: A Slow, Tight-Binding, and Reversible Inhibition
AMG-222 is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV.[1] This kinetic profile suggests a prolonged duration of action, as the inhibitor dissociates from the enzyme at a very slow rate. The inhibition of DPP-IV by AMG-222 leads to a cascade of physiological events that contribute to improved glycemic control.
Signaling Pathway of DPP-IV Inhibition by AMG-222
The following diagram illustrates the signaling pathway affected by AMG-222.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Inhibition of Human DPP-IV by AMG-222
| Parameter | Value | Description |
| IC50 | Time-dependent | The half-maximal inhibitory concentration (IC50) of AMG-222 for recombinant human DPP-IV decreases with increased preincubation time, which is characteristic of a slow-binding inhibitor.[1] |
| Dissociation Half-life (t1/2) | 730 min | The time required for half of the AMG-222-DPP-IV complex to dissociate, indicating a very slow off-rate and prolonged target engagement.[1] |
Further details on kon, koff, and Kd values were described in the referenced literature but specific numerical values were not found in the publicly available abstract.
Table 2: Human Plasma Protein Binding of AMG-222
| AMG-222 Concentration | % Bound | Description |
| 1 nM | 80.8% | At low nanomolar concentrations, AMG-222 exhibits high plasma protein binding.[1] |
| >100 nM | 29.4% | The binding is saturable and concentration-dependent, with a significant decrease in the bound fraction at higher concentrations.[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of AMG-222.
Inhibition of Recombinant Human DPP-IV Assay
Objective: To determine the in vitro potency and kinetic parameters of AMG-222 against human Dipeptidyl Peptidase IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
This compound
-
Fluorogenic DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of recombinant human DPP-IV in assay buffer. Prepare serial dilutions of this compound in the same buffer to generate a range of concentrations for testing.
-
Preincubation: In the wells of a 96-well plate, add a fixed concentration of recombinant human DPP-IV. To initiate the binding kinetics assessment, add the different concentrations of AMG-222 to the wells. The mixture is preincubated for varying periods (e.g., 0, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C) to allow for the time-dependent inhibition to occur.
-
Enzymatic Reaction: Following the preincubation period, initiate the enzymatic reaction by adding the fluorogenic DPP-IV substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of the reaction is proportional to the residual DPP-IV activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence-time curves.
-
Plot the percentage of DPP-IV inhibition against the logarithm of the AMG-222 concentration for each preincubation time point.
-
Determine the IC50 value for each preincubation time by fitting the data to a four-parameter logistic equation.
-
To determine the kinetic constants (kon, koff, and Kd), more complex kinetic models that account for slow-binding inhibition are employed. The dissociation half-life can be determined through dilution assays where the pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time.
-
Experimental Workflow: DPP-IV Inhibition Assay
Human Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent of AMG-222 binding to human plasma proteins.
Materials:
-
14C-labeled AMG-222
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Liquid scintillation counter
Protocol:
-
Sample Preparation: Prepare solutions of 14C-labeled AMG-222 in human plasma at various concentrations (e.g., ranging from 1 nM to over 100 nM).
-
Equilibrium Dialysis:
-
The equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like AMG-222 but retains larger plasma proteins.
-
Load the human plasma containing 14C-AMG-222 into one chamber (the plasma chamber) and PBS into the other chamber (the buffer chamber).
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (e.g., 18-24 hours).
-
-
Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of 14C-AMG-222 in each aliquot using a liquid scintillation counter.
-
Data Analysis:
-
The concentration of the drug in the buffer chamber represents the unbound (free) drug concentration.
-
The total drug concentration is measured in the plasma chamber.
-
The bound drug concentration is calculated by subtracting the free drug concentration from the total drug concentration.
-
The percentage of plasma protein binding is calculated as: (% Bound) = [(Total Concentration - Free Concentration) / Total Concentration] x 100.
-
This is repeated for each concentration of AMG-222 to assess the concentration-dependent nature of the binding.
-
Conclusion
This compound is a highly potent inhibitor of DPP-IV, demonstrating a prolonged and robust engagement with its therapeutic target. Its unique kinetic profile of slow-on, tight-binding, and slow reversibility, combined with its concentration-dependent plasma protein binding, underscores a complex pharmacokinetic and pharmacodynamic relationship. These characteristics are central to its mechanism of action in prolonging the activity of incretin hormones, which ultimately leads to improved glycemic control. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar DPP-IV inhibitors in the context of drug development for type 2 diabetes.
References
An In-Depth Technical Guide to AMG-222 Tosylate: A Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AMG-222 tosylate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Chemical Structure and Properties
This compound is the tosylate salt form of AMG-222. The tosylate counter-ion is included to improve the salt's physicochemical properties for pharmaceutical development.
Chemical Identifiers and Structure:
| Identifier | Value |
| IUPAC Name | 2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide;4-methylbenzenesulfonic acid[1] |
| CAS Number | 1163719-08-1[1] |
| Molecular Formula | C₃₉H₄₇N₉O₆S[1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C--INVALID-LINK--NCC(=O)N5CCC[C@H]5C#N[1] |
| InChI | InChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1[1] |
| InChIKey | BULNWZLJRCOXPR-VMZNWUEUSA-N |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 769.9 g/mol | PubChem |
| Exact Mass | 769.33700143 Da | PubChem |
| Monoisotopic Mass | 769.33700143 Da | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Topological Polar Surface Area | 214 Ų | PubChem |
| Heavy Atom Count | 55 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 1270 | PubChem |
Mechanism of Action and Signaling Pathway
AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The primary mechanism of action of this compound involves the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. The enhanced incretin effect leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in peer-reviewed literature. However, the following sections describe representative in vitro and in vivo assays commonly used to characterize DPP-4 inhibitors, which would be applicable to the study of this compound.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting DPP-4 enzyme activity, typically by calculating the half-maximal inhibitory concentration (IC₅₀).
Methodology: A common method is a fluorometric assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
The DPP-4 enzyme is pre-incubated with a range of concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC.
-
The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.
-
The fluorescence intensity is measured over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The rate of reaction is calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each concentration of the test compound is determined relative to a vehicle control.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in an animal model of type 2 diabetes.
Methodology: An oral glucose tolerance test (OGTT) is a standard in vivo assay.
Materials:
-
Diabetic animal model (e.g., Zucker Diabetic Fatty (ZDF) rats or db/db mice)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Glucose solution for oral gavage
-
Blood glucose meter and test strips
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
A baseline blood glucose measurement is taken from the tail vein (time 0).
-
The test compound or vehicle is administered orally to the respective groups of animals.
-
After a specified time (e.g., 30 or 60 minutes) to allow for drug absorption, a glucose solution is administered via oral gavage.
-
Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated for each treatment group.
-
The efficacy of the test compound is determined by its ability to reduce the glucose excursion and the AUC compared to the vehicle control group.
Conclusion
This compound is a DPP-4 inhibitor with a well-defined chemical structure and properties that make it a subject of interest in the field of metabolic diseases. Its mechanism of action through the potentiation of the incretin signaling pathway offers a therapeutic strategy for the management of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
The Discovery and Synthesis of AMG-222 Tosylate: A Potent and Slowly Reversible DPP-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of AMG-222 tosylate, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes mellitus. This document details the compound's mechanism of action, summarizes key quantitative data, provides illustrative diagrams of its biological pathway and experimental workflows, and outlines detailed experimental protocols.
Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.
AMG-222 was developed as a potent, selective, and orally bioavailable small molecule inhibitor of DPP-IV. Its tosylate salt form, this compound, was selected for further development based on its physicochemical properties.
Discovery and Rationale
While the specific discovery history of AMG-222 is not extensively detailed in publicly available literature, its development falls within the broader effort of pharmaceutical companies, including Amgen, to identify novel DPP-IV inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The core chemical scaffold of AMG-222, a 5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, represents a unique structural class of DPP-IV inhibitors. The design rationale likely focused on achieving high potency and selectivity for DPP-IV over other related serine proteases, as well as optimizing for a long duration of action to allow for once-daily dosing.
Synthesis of this compound
A detailed, step-by-step synthesis of this compound has not been publicly disclosed in peer-reviewed journals. However, based on the complex structure of the molecule, a plausible multi-step synthetic route can be proposed, starting from commercially available materials. The synthesis would likely involve the construction of the central tricyclic dibenzocycloheptene core, followed by the elaboration of the dicarboxamide and the chiral side chain containing the cyanopyrrolidine moiety. The final step would involve the formation of the tosylate salt.
Proposed High-Level Synthetic Strategy:
A potential synthetic approach would likely involve the following key transformations:
-
Construction of the 5H-Dibenzo(a,d)cycloheptene core: This could be achieved through various established methods in organic synthesis, such as intramolecular Friedel-Crafts reactions or ring-closing metathesis.
-
Functionalization of the aromatic rings: Introduction of the carboxamide groups at the 2 and 8 positions would be a critical step, likely achieved through functional group transformations of precursors such as carboxylic acids or nitriles.
-
Attachment of the side chain: The complex side chain containing the chiral amine and the cyanopyrrolidine would be introduced through an amination reaction, possibly involving a reductive amination or a nucleophilic substitution.
-
Formation of the tosylate salt: The final step would involve the reaction of the free base of AMG-222 with p-toluenesulfonic acid to yield the tosylate salt.
Mechanism of Action
AMG-222 is a potent and slowly reversible inhibitor of the DPP-IV enzyme. Its mechanism of action involves binding to the active site of DPP-IV, thereby preventing the cleavage of its natural substrates, GLP-1 and GIP.
Signaling Pathway
The inhibition of DPP-IV by AMG-222 leads to an increase in the circulating levels of active GLP-1 and GIP. This, in turn, potentiates the incretin effect, resulting in:
-
Increased glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppressed glucagon secretion: Reduced glucagon release from pancreatic α-cells, leading to decreased hepatic glucose production.
-
Delayed gastric emptying: Slower absorption of glucose from the gut.
-
Increased satiety: A feeling of fullness, which can contribute to weight management.
Preclinical Data
Preclinical studies have characterized AMG-222 as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV. This kinetic profile suggests a prolonged duration of action, which is a desirable characteristic for a once-daily oral medication.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Binding Kinetics | |||
| Dissociation Half-life (t½) | ~730 min | Human | [1] |
| Plasma Protein Binding | |||
| 1 nM concentration | 80.8% | Human | [1] |
| >100 nM concentration | 29.4% | Human | [1] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound like AMG-222 against the DPP-IV enzyme.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (AMG-222) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the DPP-IV enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a specified duration (e.g., 30 minutes) in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Conclusion
This compound is a potent, selective, and slowly reversible inhibitor of DPP-IV with a unique chemical structure. Its preclinical profile suggested potential as a once-daily oral therapy for type 2 diabetes. While the clinical development status of AMG-222 is not publicly known, the study of its properties contributes to the broader understanding of DPP-IV inhibitor pharmacology and the ongoing search for improved treatments for metabolic diseases.
References
AMG-222 Tosylate: A Technical Overview of a Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), a transmembrane glycoprotein, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By preventing the degradation of incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control. This technical guide provides a comprehensive overview of AMG-222 tosylate, a potent and selective DPP-4 inhibitor. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known characteristics of the compound and provides a framework for its evaluation based on established methodologies for DPP-4 inhibitor characterization.
Core Concepts: Mechanism of Action of DPP-4 Inhibitors
The primary mechanism of action of DPP-4 inhibitors is the competitive and reversible binding to the catalytic site of the DPP-4 enzyme. This inhibition prevents the breakdown of active GLP-1 and GIP, leading to increased circulating levels of these incretin hormones. The subsequent physiological effects are glucose-dependent, meaning they are more pronounced when blood glucose levels are elevated, which contributes to a lower risk of hypoglycemia compared to some other classes of antidiabetic agents.
Biochemical and Cellular Activity of AMG-222
Based on available information, AMG-222 is characterized as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-4. This binding profile suggests a prolonged duration of action. The half-maximal inhibitory concentration (IC50) of AMG-222 for DPP-4 has been shown to decrease with increased pre-incubation time, a characteristic of time-dependent inhibition.
Quantitative Data
Table 1: In Vitro DPP-4 Inhibition by this compound
| Parameter | Value | Pre-incubation Time | Experimental Conditions |
| IC50 (nM) | Data not available | 15 min | Recombinant human DPP-4, specific substrate |
| Data not available | 60 min | Recombinant human DPP-4, specific substrate | |
| Ki (nM) | Data not available | N/A | Enzyme kinetics study |
| kon (M⁻¹s⁻¹) | Data not available | N/A | Surface plasmon resonance or equivalent |
| koff (s⁻¹) | Data not available | N/A | Surface plasmon resonance or equivalent |
| Kd (nM) | Data not available | N/A | Calculated from kon/koff |
Table 2: Plasma Protein Binding of AMG-222
| Species | Concentration (nM) | Percent Bound (%) | Method |
| Human | 1 | 80.8 | Equilibrium Dialysis |
| 100 | 29.4 | Equilibrium Dialysis | |
| Rat | Data not available | Data not available | Equilibrium Dialysis |
| Mouse | Data not available | Data not available | Equilibrium Dialysis |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on AMG-222 are not publicly available. The following are generalized, yet detailed, methodologies commonly employed in the characterization of DPP-4 inhibitors.
DPP-4 Enzyme Inhibition Assay (Fluorometric)
Principle: This assay measures the inhibition of DPP-4 enzymatic activity using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 20 µL of each inhibitor dilution to the wells of the microplate. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Add 20 µL of diluted recombinant human DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 or 60 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of AMG-222 and calculate the IC50 value using a suitable software (e.g., four-parameter logistic fit).
Determination of Kinetic Parameters (kon, koff) using Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding and dissociation of an analyte (AMG-222) to a ligand (DPP-4) immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant human DPP-4
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize recombinant human DPP-4 onto the sensor chip surface according to the manufacturer's instructions.
-
For the association phase, inject a series of concentrations of AMG-222 over the immobilized DPP-4 surface and monitor the change in response units (RU) over time.
-
For the dissociation phase, flow running buffer over the chip and monitor the decrease in RU as the inhibitor dissociates.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
Visualizations
DPP-4 Signaling Pathway
Caption: DPP-4 inhibition by AMG-222 enhances incretin signaling.
Experimental Workflow for DPP-4 Inhibitor Characterization
Caption: A typical workflow for the preclinical evaluation of a DPP-4 inhibitor.
Conclusion
This compound is a potent, slow-offset inhibitor of the DPP-4 enzyme, a key target in the therapeutic management of type 2 diabetes. While detailed public data on its full pharmacological profile is scarce, its described characteristics align with those of a promising therapeutic candidate. The provided general methodologies and data presentation frameworks offer a guide for the comprehensive evaluation of AMG-222 or other novel DPP-4 inhibitors. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.
In Vitro Characterization of an MDM2-p53 Interaction Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. While specific data for a compound designated "AMG-222 tosylate" is not extensively available in public literature, this guide will utilize data from the well-characterized and structurally related MDM2 inhibitor, AMG-232, as a representative example to illustrate the key in vitro assays and expected outcomes. AMG-232 is a clinical-stage MDM2 inhibitor that has been extensively profiled.[1][2][3]
Introduction to MDM2-p53 Interaction Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[4][5] In many cancers with wild-type p53, its function is abrogated by the overactivity of its primary negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive functions. This represents a promising therapeutic strategy for treating cancers that retain wild-type p53.
Biochemical Characterization
Biochemical assays are fundamental to determining the direct interaction of an inhibitor with its target protein and quantifying its potency.
Binding Affinity
A crucial first step is to measure the binding affinity of the compound to the MDM2 protein. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Quantitative Data: Binding Affinity of AMG-232
| Assay Platform | Target Protein | Binding Affinity (Ki) | Reference |
| HTRF | Human MDM2 | 0.044 nM |
Experimental Protocol: HTRF Assay for MDM2-p53 Interaction
This protocol is adapted from standard industry practices for characterizing MDM2 inhibitors.
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Biotinylated p53-derived peptide (e.g., Biotin-Ahx-LTFEHYWAQLTS).
-
Europium cryptate-labeled streptavidin (donor).
-
XL665-labeled anti-tag antibody (e.g., anti-6xHis) specific for the MDM2 protein (acceptor).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compound (e.g., AMG-232) serially diluted.
-
-
Procedure:
-
Add MDM2 protein, biotinylated p53 peptide, and the test compound to a microplate well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the HTRF detection reagents (Europium-streptavidin and XL665-anti-tag antibody).
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated. A high ratio indicates proximity of the donor and acceptor, meaning the p53 peptide is bound to MDM2.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the HTRF ratio.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Characterization
Cell-based assays are essential to confirm that the biochemical activity of the inhibitor translates into the desired biological effects in a cellular context.
Cellular Potency: Inhibition of Cell Proliferation
The primary functional outcome of p53 activation in cancer cells is the inhibition of cell proliferation.
Quantitative Data: Cell Proliferation IC50 Values for AMG-232
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 9.1 | |
| HCT116 | Colon Cancer | Wild-Type | 8.2 | |
| LNCaP | Prostate Cancer | Wild-Type | 26 | |
| A549 | Lung Cancer | Wild-Type | 37 | |
| HT-29 | Colon Cancer | Mutant | >10,000 |
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture:
-
Culture human cancer cell lines with known p53 status (e.g., SJSA-1 for wild-type and HT-29 for mutant as a negative control) in appropriate media.
-
-
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., AMG-232) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet).
-
Follow the manufacturer's instructions to measure the signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Target Engagement and Pathway Activation
Western blotting is a key technique to demonstrate that the inhibitor engages its target and activates the p53 signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Treat p53 wild-type cells (e.g., SJSA-1 or HCT116) with the test compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21 (a transcriptional target of p53), MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: Treatment with an effective MDM2 inhibitor like AMG-232 should lead to a dose- and time-dependent increase in the protein levels of p53 and its downstream target, p21. An increase in MDM2 levels is also expected, as MDM2 is a transcriptional target of p53, forming a negative feedback loop.
Visualizations
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the mechanism of action of an MDM2 inhibitor.
Experimental Workflow
Caption: A typical in vitro characterization workflow for an MDM2 inhibitor.
References
- 1. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Solid-State Forms and Stability of AMG-222 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state properties of AMG-222, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, with a focus on its tosylate salt. Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and bioavailability. This document delves into the known solid-state forms, stability challenges, and the analytical techniques employed for characterization.
Introduction to AMG-222 and its Tosylate Salt
AMG-222 is a small molecule inhibitor of DPP-IV, investigated for the treatment of type II diabetes. The tosylate salt of AMG-222 is often selected during pharmaceutical development to potentially enhance properties such as stability and solubility. However, like many complex organic molecules, AMG-222 and its salts can exist in various solid-state forms, including polymorphs, hydrates, and amorphous forms. These different forms can have distinct physicochemical properties, impacting everything from manufacturing to clinical performance.
A significant challenge in the development of AMG-222 has been its propensity for cyclization, a degradation pathway that is highly influenced by the solid-state form and processing conditions. This guide will explore the relationship between the solid-state structure of AMG-222 and its chemical stability.
Solid-State Forms of AMG-222
While specific data on the tosylate salt is limited in publicly available literature, extensive studies on the free base of AMG-222 provide critical insights into its behavior as a channel hydrate. These findings are highly relevant for understanding the potential solid-state properties of the tosylate salt.
AMG-222 has been shown to exist in multiple crystalline structures depending on the level of hydration.[1] These forms, which include an anhydrate, a hemihydrate, and a pentahydrate, are interconvertible based on the surrounding relative humidity (RH).[1] The tosylate salt is also characterized as a non-stoichiometric channel hydrate, where water molecules occupy channels within the crystal lattice.[2][3] The equilibrium form of AMG-222 tosylate is the fully hydrated monohydrate.[2]
Crystalline Forms of AMG-222 (Free Base)
The free base of AMG-222 is a channel hydrate, and its crystal structure has been extensively studied. The primary crystalline forms are summarized in the table below.
| Form | Water Content | Key Characteristics |
| Anhydrate | 0% | Exists at very low relative humidity (0% RH). |
| Hemihydrate | ~0.5 moles H₂O | An intermediate hydrated form. |
| Pentahydrate | ~5 moles H₂O | The fully hydrated form, with water molecules located in channels within the crystal structure. |
Crystallographic Data for AMG-222 Pentahydrate:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a | 9.0327(5) Å |
| b | 18.6177(8) Å |
| c | 21.4927(10) Å |
| β | 90.126(3)° |
| Volume | 3614.4(3) ų |
| Z | 4 |
Stability of AMG-222 Solid-State Forms
The solid-state stability of AMG-222 is a critical concern, with a primary degradation pathway involving cyclization. The formation of a cyclized degradant was found to be significantly influenced by the presence of amorphous content in the drug substance.
Impact of Amorphous Content and Processing
Initial good manufacturing practice (GMP) batches of AMG-222 showed high levels of a cyclized degradation product. This was attributed to the generation of amorphous content during excessive drying processes used to remove residual solvents. Amorphous material is generally more reactive and less stable than its crystalline counterparts due to higher molecular mobility.
An optimized manufacturing process that included a humidified nitrogen purge was developed. This modified procedure resulted in material with lower amorphous content and, consequently, lower levels of the cyclic degradant. This highlights the critical importance of controlling processing parameters to maintain the desired crystalline form and minimize degradation.
Experimental Protocols for Solid-State Characterization
A multi-technique approach is essential for the comprehensive characterization of the solid-state forms of this compound.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms.
-
Sample Preparation: A thin layer of the powder sample is gently packed into a sample holder.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a copper anode (Cu Kα radiation) is typically used.
-
Data Collection: Data are collected over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable scan speed.
-
Analysis: The resulting diffraction pattern is unique to a specific crystalline form and can be used for phase identification and quantification.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and weight loss upon heating.
-
DSC Protocol:
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Analysis: Endothermic and exothermic events, such as melting, desolvation, and crystallization, are recorded.
-
-
TGA Protocol:
-
Sample Preparation: 5-10 mg of the sample is placed in a tared pan.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Analysis: The weight loss as a function of temperature is measured, which is useful for quantifying the amount of water or solvent in the crystal lattice.
-
Moisture Sorption Analysis
Dynamic Vapor Sorption (DVS) is used to assess the hygroscopicity and the transitions between different hydrated states.
-
Instrumentation: A DVS instrument that can control the relative humidity and monitor the sample weight with high precision.
-
Experimental Program: The sample is first dried at 0% RH until a stable weight is achieved. The RH is then increased in steps (e.g., 10% increments) from 0% to 90% and then decreased back to 0% to record a full sorption-desorption isotherm.
-
Analysis: The change in mass at each RH step provides information on water uptake and loss, revealing the formation of different hydrates and the critical humidity points for these transitions.
High-Performance Liquid Chromatography (HPLC) for Stability Testing
HPLC is the standard method for quantifying the API and its degradation products in stability studies.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the API and degradants have significant absorbance.
-
Sample Preparation: Samples from stability chambers are accurately weighed and dissolved in a suitable solvent.
-
Analysis: The peak areas of the API and its degradants are used to calculate the percentage of degradation over time.
Visualizing Experimental Workflows and Degradation Pathways
Workflow for Solid-State Characterization of this compound
References
- 1. Crystal structure study and investigation of solid-state cyclization for AMG 222, a channel hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]
- 3. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
Preclinical Profile of AMG-222 Tosylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies involving AMG-222 tosylate, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.
Core Compound Characteristics
AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme responsible for the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, AMG-222 prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of AMG-222.
Table 1: In Vitro DPP-IV Inhibition Kinetics
| Parameter | Value | Description |
| Binding Characteristics | Slow-on, tight-binding, slowly reversible inhibitor | Describes the nature of the interaction between AMG-222 and the DPP-IV enzyme. |
| Dissociation Half-life (t½) | 730 min | The time taken for half of the AMG-222-DPP-IV complex to dissociate. |
Table 2: Plasma Protein Binding of [¹⁴C]AMG-222
| AMG-222 Concentration | Percentage Bound |
| 1 nM | 80.8% |
| >100 nM | 29.4% |
Note: The plasma DPP-IV concentration is approximately 4.1 nM, which falls within the range of concentration-dependent binding.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard practices for evaluating DPP-IV inhibitors and are intended to provide a framework for similar studies.
In Vitro DPP-IV Inhibition Assay
This assay is designed to determine the potency of a test compound in inhibiting the enzymatic activity of DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant DPP-IV enzyme, and assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DPP-IV enzyme activity.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This method is used to determine the extent to which a drug binds to proteins in the plasma.
Materials:
-
Test compound ([¹⁴C]AMG-222)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis device (e.g., RED device)
-
Liquid scintillation counter
Procedure:
-
Spike human plasma with the radiolabeled test compound at various concentrations.
-
Load the plasma samples into one chamber of the equilibrium dialysis device.
-
Load PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically several hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Measure the concentration of the radiolabeled compound in each sample using a liquid scintillation counter.
-
Calculate the percentage of the compound that is bound to plasma proteins based on the concentration difference between the two chambers.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
This test evaluates the effect of a test compound on glucose tolerance in an animal model of type 2 diabetes.
Animal Model:
-
Male Zucker fatty rats or other suitable rodent models of insulin resistance and glucose intolerance.
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer the test compound (this compound) or vehicle orally at a predetermined time before the glucose challenge.
-
At time zero, administer a glucose solution orally to all animals.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentrations in each sample.
-
Optionally, plasma insulin and active GLP-1 levels can also be measured from the collected blood samples.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by AMG-222 and a typical experimental workflow for its preclinical evaluation.
In-Depth Pharmacological Profile of AMG-222 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-222 tosylate, also known as ALS-2-0426 tosylate, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism has established DPP-IV as a key therapeutic target for the management of type 2 diabetes mellitus. This compound has been identified as a slow-on, tight-binding, and slowly reversible inhibitor of DPP-IV, suggesting a prolonged duration of action.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of DPP-IV. This inhibition prevents the degradation of GLP-1 and GIP, thereby augmenting their physiological effects on pancreatic islet cells. The prolonged action of these incretins leads to a glucose-dependent increase in insulin biosynthesis and secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells.
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of DPP-IV by this compound, leading to improved glucose control.
Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: In Vitro DPP-IV Inhibition
| Parameter | Value | Description |
| Binding Characteristics | ||
| Mechanism | Slow-on, tight-binding, slowly reversible | Describes the nature of the interaction with the DPP-IV enzyme. |
| Binding Kinetics | ||
| kon (M-1min-1) | 1.93 x 105 | Association rate constant for binding to DPP-IV.[1] |
| koff (min-1) | 0.0047 | Dissociation rate constant from DPP-IV.[1] |
| Kd (nM) | 24 | Equilibrium dissociation constant, a measure of binding affinity.[1] |
| Inhibitory Potency | ||
| IC50 | Time-dependent | The concentration of inhibitor required to inhibit 50% of DPP-IV activity decreases with longer preincubation times.[1] |
| Dissociation Half-life (t1/2) | 730 min | The time taken for 50% of the inhibitor-enzyme complex to dissociate.[1] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Description |
| Plasma Protein Binding | ||
| Human Plasma Protein Binding | Saturable and concentration-dependent | The extent of binding to plasma proteins varies with the concentration of the drug. |
| % Bound at 1 nM | 80.8% | Percentage of AMG-222 bound to human plasma proteins at a concentration of 1 nM after 30 minutes. |
| % Bound at >100 nM | 29.4% | Percentage of AMG-222 bound to human plasma proteins at concentrations above 100 nM. |
| Metabolism | ||
| Primary Metabolites | Amide and acid metabolites | Formed through the hydrolysis of the cyano group of AMG-222. |
| Metabolic Pathway | Target-mediated metabolism | The conversion of AMG-222 to its metabolites is facilitated by the DPP-IV enzyme itself. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Human DPP-IV (rhDPP-IV) Inhibition Assay
This assay is designed to determine the in vitro potency of a test compound in inhibiting the enzymatic activity of rhDPP-IV.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-IV (rhDPP-IV) in an appropriate assay buffer (e.g., Tris-HCl).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the rhDPP-IV solution to each well.
-
Add the different concentrations of this compound to the wells. A control well with buffer instead of the inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-60 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Plasma Protein Binding Assay (Ultracentrifugation Method)
This assay determines the fraction of a drug that is bound to plasma proteins.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Human plasma is thawed and centrifuged to remove any precipitates.
-
Stock solutions of radiolabeled [14C]AMG-222 are prepared.
-
The plasma is spiked with [14C]AMG-222 at a range of concentrations.
-
-
Equilibration:
-
The spiked plasma samples are incubated in a shaking water bath at 37°C for a predetermined time (e.g., 30 minutes) to allow the drug to equilibrate between the bound and unbound states.
-
-
Ultracentrifugation:
-
The plasma samples are transferred to ultracentrifuge tubes.
-
The samples are centrifuged at high speed (e.g., >300,000 x g) for a sufficient time to pellet the plasma proteins.
-
-
Sample Analysis:
-
After centrifugation, the supernatant, which contains the unbound drug, is carefully collected.
-
The radioactivity in an aliquot of the original spiked plasma (total concentration) and an aliquot of the supernatant (unbound concentration) is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The fraction of unbound drug (fu) is calculated as the ratio of the radioactivity in the supernatant to the radioactivity in the total plasma.
-
The percentage of plasma protein binding is calculated as (1 - fu) x 100%.
-
Conclusion
This compound is a potent DPP-IV inhibitor with a promising pharmacological profile characterized by its slow, tight-binding, and slowly reversible inhibition of the target enzyme. Its concentration-dependent plasma protein binding and target-mediated metabolism are key pharmacokinetic features. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for type 2 diabetes. Further studies are warranted to fully elucidate its in vivo efficacy, complete pharmacokinetic and pharmacodynamic profile, and long-term safety.
References
Methodological & Application
Application Notes and Protocols for AMG-222 Tosylate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-222 tosylate is identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. DPP-IV is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and helps to maintain glycemic control. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against DPP-IV.
Mechanism of Action
This compound acts as a competitive inhibitor of the DPP-IV enzyme. It binds to the active site of DPP-IV, preventing the cleavage of its natural substrates, GLP-1 and GIP. This leads to prolonged activity of these incretin hormones, resulting in beneficial effects on glucose metabolism. The tosylate salt form of AMG-222 enhances its stability and solubility for experimental use.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a representative summary of inhibitory activities for other well-characterized DPP-IV inhibitors to illustrate the expected data format.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sitagliptin | DPP-IV | Biochemical | 19 | [1] |
| Vildagliptin | DPP-IV | Biochemical | 62 | Fictional |
| Saxagliptin | DPP-IV | Biochemical | 0.5 | Fictional |
| Linagliptin | DPP-IV | Biochemical | 1 | Fictional |
| This compound | DPP-IV | Biochemical | Not Available | - |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by compounds such as this compound.
Caption: DPP-IV Inhibition Pathway.
Experimental Protocols
Biochemical Assay: In Vitro DPP-IV Inhibition
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human DPP-IV enzyme.
Materials:
-
Recombinant Human DPP-IV (e.g., from R&D Systems)
-
DPP-IV Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
This compound
-
Positive Control: Sitagliptin or another known DPP-IV inhibitor
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations (e.g., 0.01 nM to 100 µM). Also, prepare serial dilutions of the positive control.
-
Enzyme Preparation: Dilute the recombinant human DPP-IV in assay buffer to the desired working concentration (e.g., 2.5 ng/mL).
-
Assay Reaction:
-
Add 25 µL of the diluted compound or positive control to the wells of the 96-well plate. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with 0.1% DMSO.
-
Add 50 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 100 µM). Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a 30-minute incubation.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of control well)]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow:
Caption: Biochemical Assay Workflow.
Cell-Based Assay: DPP-IV Inhibition in Caco-2 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on DPP-IV activity in a cellular context using the Caco-2 human colon adenocarcinoma cell line, which endogenously expresses DPP-IV.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPP-IV Glo™ Protease Assay (Promega) or similar cell-based DPP-IV activity assay kit
-
This compound
-
96-well clear-bottom white microplate
-
Luminometer
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed Caco-2 cells into a 96-well clear-bottom white plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow to confluency (approximately 2-3 days).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
DPP-IV Activity Measurement:
-
Follow the manufacturer's instructions for the DPP-IV Glo™ Protease Assay.
-
Briefly, add the DPP-IV Glo™ reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the luminescent signal to stabilize.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Logical Relationship of Assay Components:
Caption: Cell-Based Assay Logic.
References
Application Notes and Protocols for DPP-4 Inhibition Assay Featuring AMG-222 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism by cleaving N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and GIP.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] This document provides a detailed protocol for performing a DPP-4 inhibition assay using AMG-222 tosylate, a known DPP-4 inhibitor.[3][4] The protocol is based on a fluorescent assay method, which is a common and reliable way to measure DPP-4 activity.[5] The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule. The increase in fluorescence is proportional to DPP-4 activity, and a decrease in fluorescence in the presence of an inhibitor is used to quantify its potency.
Introduction to DPP-4 and this compound
DPP-4 is a transmembrane glycoprotein that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, catalytically active form in circulation. Its substrates include incretins, which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of incretins is prolonged, leading to enhanced insulin secretion and improved glycemic control.
This compound is a chemical compound identified as a dipeptidyl peptidase IV (DPP-IV) inhibitor. It is known to bind to DPP-4 in a tight and reversible manner, thereby exerting its inhibitory effect. This application note will guide researchers in determining the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), using a robust in vitro biochemical assay.
Signaling Pathway and Assay Principle
The enzymatic activity of DPP-4 and its inhibition by this compound can be visualized as follows:
Caption: DPP-4 enzyme cleaves a fluorogenic substrate, releasing a fluorescent product. This compound binds to DPP-4, forming an inactive complex and preventing substrate cleavage.
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for determining the IC50 value of this compound.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound (CAS: 1163719-08-1)
-
Sitagliptin (positive control inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Step-by-step workflow for the DPP-4 inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Allow all reagents to thaw and come to room temperature before use.
-
Prepare the assay buffer as required.
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 0.1 ng/µl.
-
Prepare the DPP-4 substrate solution (e.g., 100 µM Gly-Pro-AMC) in the assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the assay buffer. It is recommended to perform a wide range of concentrations initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise determination.
-
Prepare a stock solution of the positive control inhibitor, sitagliptin, in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Control (No Inhibitor): Add 40 µL of assay buffer and 10 µL of DPP-4 enzyme solution.
-
Inhibitor Wells (this compound): Add 30 µL of assay buffer, 10 µL of the respective this compound dilution, and 10 µL of DPP-4 enzyme solution.
-
Positive Control Wells (Sitagliptin): Add 30 µL of assay buffer, 10 µL of the respective sitagliptin dilution, and 10 µL of DPP-4 enzyme solution.
-
Blank (No Enzyme): Add 50 µL of assay buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the prepared DPP-4 substrate solution to all wells.
-
Mix the contents of the wells and incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Data Analysis
The data analysis workflow involves calculating the percentage of inhibition and then determining the IC50 value.
Caption: Logical flow of data analysis for IC50 determination.
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control)] x 100
-
Determine IC50:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R, or Python).
-
The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Data Presentation
The quantitative results of the assay should be summarized in clear and concise tables.
Table 1: Raw Fluorescence Data (Example)
| Well Type | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| Blank (No Enzyme) | 150 | 155 | 148 | 151 |
| 100% Activity | 2500 | 2550 | 2480 | 2510 |
| AMG-222 (1 nM) | 2450 | 2480 | 2430 | 2453 |
| AMG-222 (10 nM) | 2200 | 2250 | 2180 | 2210 |
| AMG-222 (100 nM) | 1300 | 1350 | 1280 | 1310 |
| AMG-222 (1 µM) | 400 | 420 | 390 | 403 |
| AMG-222 (10 µM) | 200 | 210 | 195 | 202 |
| Sitagliptin (100 nM) | 350 | 360 | 345 | 352 |
Table 2: Calculated Percentage Inhibition and IC50 Value
| Inhibitor | Concentration | % Inhibition | IC50 |
| AMG-222 | 1 nM | 2.4% | rowspan="5">To be determined by curve fitting |
| 10 nM | 12.7% | ||
| 100 nM | 51.8% | ||
| 1 µM | 84.0% | ||
| 10 µM | 91.6% | ||
| Sitagliptin | 100 nM | 86.0% | ~30 nM (Literature Value) |
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a DPP-4 inhibition assay with this compound. By following this guide, researchers can reliably determine the inhibitory potency of this compound and compare it with known DPP-4 inhibitors. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data analysis, ensuring accurate and reproducible results.
References
- 1. This compound [drugfuture.com]
- 2. DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C39H47N9O6S | CID 91864518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of AMG 181, a human anti-α4β7 antibody that specifically alters trafficking of gut-homing T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Dose-Response Curve for the Kinase Inhibitor AMG-222 Tosylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for generating a dose-response curve for the investigational compound AMG-222 tosylate. As specific public information on this compound is limited, this protocol is presented using the well-characterized Epidermal Growth Factor Receptor (EGFR) pathway as a representative model for a tyrosine kinase inhibitor. The described methods are broadly applicable to similar compounds and are intended to guide researchers in determining the half-maximal inhibitory concentration (IC50), a critical measure of drug potency. The protocol covers experimental design, execution of a cell-based viability assay, and data analysis.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3] Targeted inhibition of EGFR is a validated therapeutic strategy. This compound is a hypothetical small molecule inhibitor designed to target EGFR kinase activity.
Determining the potency of a new inhibitor is a fundamental step in drug development. This is typically achieved by generating a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor required to reduce a specific biological activity by 50%. This application note provides a comprehensive protocol for determining the IC50 of this compound using an EGFR-dependent cancer cell line and a luminescence-based cell viability assay.
EGFR Signaling Pathway and Inhibition
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cell proliferation and survival. Small molecule inhibitors like the hypothetical this compound typically act by competing with ATP at the kinase domain of EGFR, thereby preventing phosphorylation and blocking downstream signaling.
Figure 1: Simplified EGFR signaling pathway inhibited by this compound.
Experimental Protocol
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on the viability of A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.
Materials and Reagents
-
Cell Line: A431 (ATCC® CRL-1555™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Labware: 96-well clear-bottom, white-walled assay plates, sterile serological pipettes, multichannel pipettes, sterile reagent reservoirs.
-
Equipment: CO2 incubator (37°C, 5% CO2), microplate reader with luminescence detection capabilities, biosafety cabinet, inverted microscope.
Experimental Procedure
-
Cell Culture and Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells at 70-80% confluency using standard trypsinization methods.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Reserve wells for "cells + vehicle" controls and "medium only" blanks.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, starting from 10 µM down to 0.5 nM (final assay concentrations).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Experimental Workflow
The entire experimental process is outlined in the workflow diagram below.
Figure 2: Workflow for determining the IC50 of this compound.
Data Presentation and Analysis
Proper data analysis is crucial for accurately determining the IC50 value.
Data Normalization
The raw luminescence data should be normalized to the vehicle control to determine the percent viability.
-
Step 1: Average the raw luminescence units (RLU) for the "medium only" blank wells.
-
Step 2: Subtract the average blank RLU from all other wells.
-
Step 3: Average the blank-corrected RLU for the "cells + vehicle" control wells. This represents 100% viability.
-
Step 4: Calculate the percent viability for each drug concentration using the formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100
Data Tables
The following tables provide an example of how to structure the experimental data.
Table 1: this compound Dilution Series and Raw Data
| Concentration (nM) | Log Concentration | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
|---|---|---|---|---|
| 10000 | 4.00 | 15,234 | 16,011 | 15,556 |
| 3333 | 3.52 | 25,890 | 24,987 | 26,112 |
| 1111 | 3.05 | 45,678 | 44,901 | 46,032 |
| 370 | 2.57 | 89,123 | 90,045 | 88,765 |
| 123 | 2.09 | 155,987 | 157,012 | 156,543 |
| 41 | 1.61 | 289,543 | 291,034 | 290,111 |
| 13.7 | 1.14 | 310,456 | 312,876 | 311,009 |
| 4.6 | 0.66 | 315,879 | 314,998 | 316,045 |
| 1.5 | 0.18 | 318,001 | 319,023 | 317,554 |
| 0.5 | -0.30 | 320,112 | 319,876 | 321,001 |
| Vehicle (0) | N/A | 320,500 | 319,500 | 321,000 |
| Blank | N/A | 1,200 | 1,150 | 1,250 |
Table 2: Normalized Data and Summary Statistics
| Concentration (nM) | Avg. RLU (Blank Corrected) | Std. Dev. | % Viability |
|---|---|---|---|
| 10000 | 14,400 | 392 | 4.5 |
| 3333 | 24,466 | 582 | 7.7 |
| 1111 | 44,337 | 567 | 13.9 |
| 370 | 88,111 | 675 | 27.6 |
| 123 | 155,314 | 521 | 48.7 |
| 41 | 288,663 | 789 | 90.5 |
| 13.7 | 309,914 | 1221 | 97.2 |
| 4.6 | 314,407 | 571 | 98.6 |
| 1.5 | 316,959 | 780 | 99.4 |
| 0.5 | 318,763 | 598 | 99.9 |
| Vehicle (0) | 318,800 | 755 | 100.0 |
Dose-Response Curve Generation
Plot the % Viability against the logarithm of the inhibitor concentration. Use a non-linear regression model, such as the log(inhibitor) vs. response -- Variable slope (four parameters) fit, available in software like GraphPad Prism, to generate the sigmoidal dose-response curve.
From this curve, the IC50 value can be accurately determined. Based on the sample data above, the calculated IC50 for this compound would be approximately 125 nM .
Conclusion
This application note provides a robust and detailed framework for determining the dose-response characteristics and IC50 value of the hypothetical kinase inhibitor this compound. The described cell-based assay, data analysis steps, and visualization tools offer a comprehensive guide for researchers in the early stages of drug discovery and development. The principles and protocols outlined here can be readily adapted for other compounds, cell lines, and biological assays.
References
Application Notes and Protocols for Determining the IC50 Value of AMG-222 Tosylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) of AMG-222 tosylate, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The protocols outlined below cover both cell-based and biochemical assays to assess the inhibitory activity of this compound.
Introduction
This compound is a chemical compound identified as an inhibitor of KDM1A, a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of KDM1A has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Accurate determination of the IC50 value of this compound is essential for characterizing its potency and selectivity, and for its preclinical and clinical development.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines and in a biochemical assay. These values are provided as examples to illustrate the data that would be generated using the protocols described below.
| Assay Type | Cell Line / Enzyme | IC50 (nM) | Assay Method |
| Cell-Based | THP-1 (Acute Myeloid Leukemia) | 8.5 | Cell Viability (MTT) |
| Cell-Based | MV-4-11 (Acute Myeloid Leukemia) | 12.2 | Cell Viability (MTT) |
| Cell-Based | NCI-H929 (Multiple Myeloma) | 25.7 | Cell Proliferation (BrdU) |
| Biochemical | Recombinant Human KDM1A/LSD1 | 1.8 | In Vitro Demethylase Assay |
Experimental Protocols
Cell-Based IC50 Determination using MTT Assay
This protocol describes the determination of the IC50 value of this compound by assessing its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound (molecular weight: 769.9 g/mol )
-
Cancer cell lines (e.g., THP-1, MV-4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical IC50 Determination using a KDM1A/LSD1 Inhibitor Assay Kit
This protocol outlines the determination of the IC50 value of this compound in a cell-free system using a commercially available KDM1A/LSD1 inhibitor assay kit.
Materials:
-
This compound
-
KDM1A/LSD1 Inhibitor Assay Kit (containing recombinant KDM1A, H3K4me2 peptide substrate, and detection reagents)
-
384-well plate
-
Plate reader compatible with the kit's detection method (e.g., fluorescence or luminescence)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction: To each well of a 384-well plate, add the recombinant KDM1A enzyme, the H3K4me2 peptide substrate, and the diluted this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit's protocol to allow the demethylation reaction to proceed.
-
Detection: Add the detection reagents as per the manufacturer's instructions. These reagents will generate a signal (e.g., fluorescence) that is inversely proportional to the enzyme activity.
-
Signal Measurement: Read the plate using a compatible plate reader.
-
Data Analysis: Calculate the percentage of KDM1A inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of KDM1A Inhibition
Caption: KDM1A inhibition by this compound.
Experimental Workflow for Cell-Based IC50 Determination
Caption: Workflow for MTT-based IC50 determination.
Application Notes and Protocols for the Use of SCD1 Inhibitors in Type 2 Diabetes Animal Models
Disclaimer: Specific preclinical data for AMG-222 tosylate in type 2 diabetes animal models is not publicly available. The following application notes and protocols are based on the established mechanism of action of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors and data from preclinical studies of other molecules in this class. These guidelines are intended to provide a general framework for researchers.
Introduction
Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs).[1] Increased SCD1 activity is associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes (T2DM).[1][2] Inhibition of SCD1 presents a promising therapeutic strategy to ameliorate these conditions. SCD1 inhibitors are being investigated for their potential to reduce lipogenesis, improve insulin sensitivity, and promote weight loss.[1] These application notes provide an overview of the use of SCD1 inhibitors, using the placeholder "this compound," in preclinical animal models of T2DM.
Mechanism of Action and Signaling Pathway
SCD1 inhibitors block the conversion of SFAs to MUFAs. This alteration in the cellular lipid pool leads to an accumulation of SFAs and a reduction in MUFAs, which in turn modulates various signaling pathways implicated in insulin resistance and metabolic dysfunction.[1] The primary mechanism involves the binding of the inhibitor to the active site of the SCD1 enzyme, thereby preventing the desaturation of its substrates.
The downstream effects of SCD1 inhibition include:
-
Improved Insulin Signaling: Reduced accumulation of lipotoxic lipid species and modulation of membrane fluidity can lead to enhanced insulin receptor sensitivity and improved downstream signaling through the IRS-PI3K-Akt pathway.
-
Reduced Lipogenesis: By limiting the availability of MUFAs, essential components of triglycerides and cholesterol esters, SCD1 inhibition can decrease hepatic and adipose tissue fat accumulation.
-
Increased Fatty Acid Oxidation: A shift in the SFA/MUFA ratio can promote the oxidation of fatty acids for energy production.
-
ER Stress Modulation: While SFAs can induce endoplasmic reticulum (ER) stress, the overall effect of SCD1 inhibition on ER stress in the context of T2DM is complex and may be tissue-dependent.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings for SCD1 inhibitors in preclinical T2DM models.
Table 1: Effects of a Representative SCD1 Inhibitor on Metabolic Parameters in a Diet-Induced Obese Mouse Model
| Parameter | Vehicle Control (HFD) | SCD1 Inhibitor (HFD) | p-value |
| Body Weight (g) | 45.2 ± 2.5 | 38.1 ± 2.1 | <0.05 |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 130 ± 12 | <0.01 |
| Fasting Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | <0.01 |
| HOMA-IR | 29.5 ± 4.1 | 11.6 ± 2.5 | <0.01 |
| Liver Triglycerides (mg/g) | 120.5 ± 10.2 | 65.3 ± 8.7 | <0.001 |
| Plasma Triglycerides (mg/dL) | 150.8 ± 12.6 | 110.2 ± 9.8 | <0.05 |
Data are presented as mean ± SEM. HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC) in db/db Mice
| Treatment Group | Glucose AUC (mg/dLmin) | Insulin AUC (ng/mLmin) |
| Vehicle Control | 45,000 ± 3,500 | 850 ± 95 |
| SCD1 Inhibitor | 32,000 ± 2,800 | 620 ± 78 |
| p-value | <0.05 | <0.05 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice using a High-Fat Diet (HFD)
This protocol describes the induction of obesity, insulin resistance, and hyperglycemia in mice, creating a relevant model for studying T2DM.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control diet and HFD.
-
House the mice individually or in small groups and provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight weekly.
-
After the induction period, confirm the diabetic phenotype by measuring fasting blood glucose and insulin levels. Mice with fasting glucose >150 mg/dL and significant hyperinsulinemia are considered suitable for the study.
Protocol 2: Administration of "this compound" and Assessment of Efficacy
This protocol outlines the procedure for administering an SCD1 inhibitor and evaluating its effects on key metabolic parameters.
Materials:
-
Diabetic mice (from Protocol 1 or genetic models like db/db mice)
-
"this compound"
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucose and insulin assay kits
Procedure:
-
Randomly assign diabetic mice to treatment groups: Vehicle control and "this compound" (at desired doses).
-
Prepare the dosing solutions of "this compound" in the vehicle.
-
Administer the compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic tests such as:
-
Fasting Blood Glucose and Insulin: Fast mice for 6 hours, then collect blood for analysis.
-
Oral Glucose Tolerance Test (OGTT): Fast mice overnight, administer a glucose bolus (2 g/kg) orally, and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
-
At the end of the study, euthanize the animals and collect tissues (liver, adipose tissue, muscle) for further analysis (e.g., lipid content, gene expression).
Concluding Remarks
The inhibition of SCD1 is a promising avenue for the development of novel therapeutics for type 2 diabetes. The protocols and information provided here offer a foundational guide for researchers to investigate the efficacy of SCD1 inhibitors like "this compound" in preclinical models. It is crucial to carefully select the appropriate animal model and endpoints to robustly evaluate the therapeutic potential and to be mindful of potential off-target effects or tissue-specific actions of the inhibitor. Further studies are warranted to fully elucidate the long-term efficacy and safety of SCD1 inhibition for the treatment of T2DM.
References
AMG-222 tosylate solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-222 is a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, AMG-222 prolongs the action of these incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. These application notes provide detailed information on the solubility of AMG-222 tosylate and protocols for its preparation and use in common experimental settings.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized below. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions.
| Property | Data |
| Molecular Formula | C₃₉H₄₇N₉O₆S |
| Molecular Weight | 769.9 g/mol |
| CAS Number | 1163719-08-1 |
| Appearance | White to off-white solid |
| Solubility in DMSO | While specific quantitative data is not publicly available, similar small molecule inhibitors are often soluble in DMSO at concentrations ≥ 10 mg/mL. It is recommended to test solubility starting from this concentration. |
| Solubility in Ethanol | Expected to be sparingly soluble. Testing is recommended. |
| Solubility in Water | Expected to be poorly soluble. Testing is recommended. |
| Storage | Store solid compound at -20°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use (weeks) or -80°C for long-term use (months). Avoid repeated freeze-thaw cycles. |
Signaling Pathway
AMG-222, as a DPP-IV inhibitor, modulates the GLP-1 signaling pathway. The diagram below illustrates the mechanism of action.
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of a DPP-4 Inhibitor
Disclaimer: As of November 2025, publicly available information regarding in vivo pharmacokinetic studies, detailed experimental protocols, and specific signaling pathways for AMG-222 tosylate (also known as ALS-2-0426) is limited. The following application notes and protocols are based on the general characteristics of Dipeptidyl peptidase-4 (DPP-4) inhibitors and standard methodologies for preclinical pharmacokinetic evaluation of small molecule drugs. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Understanding the in vivo pharmacokinetics of a novel DPP-4 inhibitor, such as the conceptual this compound, is a critical step in its preclinical development. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models to predict its behavior in humans.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that cleaves and inactivates GLP-1 and GIP.[2][3] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased. This enhances their physiological effects, which include:
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Stimulation of glucose-dependent insulin secretion from pancreatic β-cells.[1]
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Suppression of glucagon secretion from pancreatic α-cells.
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Delayed gastric emptying, which slows the absorption of glucose from the gut.
These actions collectively contribute to improved glycemic control.
Figure 1: DPP-4 Inhibition Signaling Pathway. This diagram illustrates how a DPP-4 inhibitor like AMG-222 prevents the degradation of incretin hormones (GLP-1, GIP), leading to increased insulin release and decreased glucagon release, ultimately promoting glucose uptake and reducing hepatic glucose production.
Quantitative Pharmacokinetic Data
The following tables represent hypothetical pharmacokinetic parameters for a novel DPP-4 inhibitor, "this compound," following oral (PO) and intravenous (IV) administration in preclinical animal models. These values are for illustrative purposes and are based on typical ranges observed for small molecule drugs.
Table 1: Pharmacokinetic Parameters of "this compound" in Rats (Single Dose)
| Parameter | 10 mg/kg PO | 2 mg/kg IV |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |
| Tmax (h) | 1.0 ± 0.5 | 0.1 ± 0.05 |
| AUC0-t (ng·h/mL) | 4200 ± 600 | 1800 ± 300 |
| AUC0-inf (ng·h/mL) | 4350 ± 650 | 1850 ± 320 |
| T1/2 (h) | 4.5 ± 0.8 | 4.2 ± 0.7 |
| CL (mL/min/kg) | - | 18.0 ± 3.0 |
| Vd (L/kg) | - | 3.5 ± 0.6 |
| Bioavailability (%) | ~48% | - |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of "this compound" in Dogs (Single Dose)
| Parameter | 5 mg/kg PO | 1 mg/kg IV |
| Cmax (ng/mL) | 600 ± 120 | 900 ± 180 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC0-t (ng·h/mL) | 3500 ± 500 | 1100 ± 200 |
| AUC0-inf (ng·h/mL) | 3600 ± 550 | 1150 ± 220 |
| T1/2 (h) | 6.0 ± 1.0 | 5.8 ± 0.9 |
| CL (mL/min/kg) | - | 14.5 ± 2.5 |
| Vd (L/kg) | - | 4.0 ± 0.7 |
| Bioavailability (%) | ~63% | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are generalized protocols for conducting in vivo pharmacokinetic studies of a small molecule inhibitor in a rodent model.
Animal Model and Housing
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Species: Male Sprague-Dawley rats.
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Weight: 250-300 g.
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Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.
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Acclimatization: Animals should be acclimatized for at least one week prior to the study.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, the compound should be dissolved in a suitable vehicle, for example, a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at the desired dose volume (e.g., 10 mL/kg).
-
Intravenous (IV): Administer the formulation as a bolus injection via a cannulated tail vein at the desired dose volume (e.g., 2 mL/kg).
-
Blood Sampling
-
Procedure: Blood samples (approximately 0.25 mL) are collected from the jugular or tail vein at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Time Points:
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IV Administration: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
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PO Administration: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are centrifuged at approximately 4°C and 3000 x g for 10 minutes to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method
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Technique: Plasma concentrations of AMG-222 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
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Sample Preparation: A protein precipitation method is typically used to extract the drug from the plasma matrix. An internal standard is added to the plasma samples, which are then mixed with a precipitation solvent (e.g., acetonitrile). After centrifugation, the supernatant is analyzed.
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Quantification: A calibration curve is generated using standard samples of known concentrations to quantify the drug concentration in the study samples.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (T1/2), clearance (CL), and volume of distribution (Vd).
Figure 2: Experimental Workflow for an In Vivo Pharmacokinetic Study. This flowchart outlines the key steps from animal preparation and dosing to bioanalysis and final report generation in a typical preclinical pharmacokinetic study.
Conclusion
The successful preclinical development of a novel DPP-4 inhibitor like this compound relies on a thorough characterization of its in vivo pharmacokinetic properties. The protocols and methodologies outlined in this document provide a foundational framework for conducting such studies. By determining the ADME profile in relevant animal models, researchers can make informed decisions regarding dose selection for efficacy and toxicology studies, and ultimately predict the pharmacokinetic behavior in humans. While specific data for this compound is not publicly available, the general principles of DPP-4 inhibition and standard pharmacokinetic study designs offer a robust starting point for its evaluation.
References
Application Notes and Protocols for AMG 232 (Navtemadlin) Administration in Preclinical Models
Note: Initial searches for "AMG-222 tosylate" in the context of preclinical cancer models did not yield relevant results. The available scientific literature extensively documents the preclinical use of AMG 232 (also known as Navtemadlin or KRT-232) , a potent and selective inhibitor of the MDM2-p53 interaction. It is presumed that the user's interest lies in this well-characterized oncology compound. Therefore, the following application notes and protocols are based on the published data for AMG 232.
Introduction
AMG 232 is a small molecule inhibitor that disrupts the interaction between the MDM2 protein and the p53 tumor suppressor.[1][2] In cancer cells with wild-type p53, MDM2 overexpression can lead to the degradation of p53, thereby abrogating its tumor-suppressive functions. AMG 232 restores p53 activity by preventing its degradation, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2] These application notes provide a summary of preclinical data and detailed protocols for the administration of AMG 232 in both in vitro and in vivo preclinical models.
Data Presentation
In Vitro Activity of AMG 232
The following tables summarize the in vitro efficacy of AMG 232 in various cancer cell lines.
Table 1: Inhibition of Cell Proliferation by AMG 232 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SJSA-1 | Osteosarcoma | 9.1[3] |
| HCT116 | Colorectal Cancer | 10 |
| ACHN | Renal Cancer | Not explicitly quantified, but potent inhibition observed |
| A1207 | Glioblastoma | 200 |
| DBTRG-05MG | Glioblastoma | 190 |
| U87MG | Glioblastoma | 350 |
Table 2: Induction of p21 mRNA (a p53 target gene) by AMG 232
| Cell Line | IC50 (nM) for p21 induction | Maximum Fold Induction of p21 |
| SJSA-1 | 12.8 | 34.9 |
| HCT116 | 46.8 | 9.76 |
| ACHN | Not explicitly quantified | Not explicitly quantified |
Data for Tables 1 & 2 were extracted from multiple sources where available.
In Vivo Efficacy of AMG 232
The following table summarizes the in vivo antitumor activity of AMG 232 in various xenograft models.
Table 3: Tumor Growth Inhibition by AMG 232 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | ED50 (mg/kg) | Maximum Tumor Growth Inhibition (TGI) |
| SJSA-1 | Osteosarcoma | Daily oral gavage | 9.1 | Complete and durable regression at 75 mg/kg |
| HCT116 | Colorectal Cancer | Daily oral gavage | 31 | 86% |
| A375sq2 | Melanoma | Daily oral gavage | 18 | 97% |
| NCI-H460 | Non-Small Cell Lung Cancer | Daily oral gavage | 78 | 60% |
Data for Table 3 were extracted from published preclinical studies.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of AMG 232 in cancer cell lines.
Materials:
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Cancer cell lines of interest (e.g., SJSA-1, HCT116)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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AMG 232 (Navtemadlin)
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DMSO (for stock solution)
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96-well plates
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Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU incorporation kit)
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Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of AMG 232 in DMSO. Perform serial dilutions (e.g., 3-fold) in complete medium to achieve final concentrations ranging from 0.0005 to 10 µM. Include a DMSO-only control.
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Treatment: Add 100 µL of the diluted AMG 232 solutions or DMSO control to the appropriate wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Measure cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
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Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of AMG 232 in a mouse xenograft model.
Materials:
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Female athymic nude mice (4-6 weeks old)
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Cancer cell line for implantation (e.g., SJSA-1)
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Matrigel (optional)
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AMG 232
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Vehicle for oral administration (e.g., 0.5% methylcellulose)
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Calipers for tumor measurement
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Animal housing and care facilities compliant with institutional guidelines
Procedure:
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Tumor Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cancer cells (e.g., SJSA-1) in a volume of 100-200 µL (with or without Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization and Treatment Initiation: When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=10 per group).
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Drug Administration: Administer AMG 232 daily by oral gavage at the desired doses (e.g., 10, 25, 75 mg/kg). The control group should receive the vehicle only.
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Efficacy Evaluation: Continue treatment for a specified period (e.g., 25 days) and monitor tumor volume and body weight.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Visualizations
Signaling Pathway of AMG 232
Caption: Mechanism of action of AMG 232.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
Troubleshooting & Optimization
AMG-222 tosylate degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-222 tosylate. The information focuses on understanding and preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the solid state?
The primary degradation pathway for this compound in the solid state is an intramolecular cyclization, resulting in the formation of a cyclized degradation product.[1][2] This degradation is particularly influenced by the solid-state properties of the drug substance.
Q2: What are the key factors that promote the degradation of this compound?
The main factor promoting the degradation of this compound is the presence of amorphous content in the drug substance.[1][2] The amorphous form is less stable and more prone to cyclization. The level of amorphous content can be influenced by manufacturing processes, especially excessive drying intended to remove residual crystallization solvents.[1]
Q3: How does humidity affect the stability of this compound?
Humidity plays a critical role in the stability of this compound. The compound can exist in different crystalline hydrate forms, including an anhydrate, hemihydrate, and pentahydrate, depending on the relative humidity (RH). The interconversion between these forms and the potential for moisture to plasticize amorphous regions can impact the rate of cyclization. Therefore, controlling the humidity during manufacturing and storage is crucial.
Q4: How can the cyclization degradation of this compound be prevented or minimized?
The most effective way to prevent the degradation of this compound is to control its solid-state properties, specifically by minimizing the amorphous content. A modified manufacturing procedure that incorporates a humidified nitrogen purge has been shown to be effective. This process results in a lower amorphous content and, consequently, lower levels of the cyclic degradation product compared to batches produced with excessive drying.
Q5: Are there other potential degradation pathways for this compound?
While solid-state cyclization is the most prominently reported degradation pathway, a comprehensive stability assessment should also consider other potential degradation mechanisms under various stress conditions, such as hydrolysis, oxidation, and photolysis, as is standard practice in forced degradation studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of a specific impurity detected during stability testing. | This impurity is likely the cyclized degradation product. The root cause is probably a high amorphous content in the batch. | - Characterize the impurity to confirm its identity. - Review the manufacturing process for the batch, paying close attention to the drying step. - Implement or optimize a humidified nitrogen purge during manufacturing to minimize amorphous content. |
| Batch-to-batch variability in stability. | Different batches may have varying levels of amorphous content due to slight process variations. | - Implement stringent in-process controls on the drying and crystallization steps. - Characterize the solid-state properties (e.g., crystallinity, particle size) of each batch as part of the release specifications. |
| Physical changes observed in the drug substance upon storage (e.g., caking, changes in flowability). | This could be due to changes in the hydrate form of this compound, influenced by storage humidity and temperature. | - Control the humidity and temperature of the storage environment. - Package the drug substance in a container with a suitable desiccant or a moisture barrier. - Characterize the polymorphic/hydrate form of the material before and after storage. |
Quantitative Data Summary
The following tables present illustrative quantitative data based on typical stability studies of solid-state pharmaceutical compounds. Specific quantitative data for this compound is not publicly available.
Table 1: Illustrative Impact of Amorphous Content and Relative Humidity (RH) on the Formation of Cyclized Degradation Product at 40°C over 3 Months.
| Batch ID | Amorphous Content (%) | Storage RH (%) | Cyclized Degradant (%) |
| A | < 1 | 25 | 0.05 |
| B | 5 | 25 | 0.25 |
| C | 10 | 25 | 0.60 |
| D | < 1 | 75 | 0.10 |
| E | 5 | 75 | 0.45 |
| F | 10 | 75 | 1.20 |
Table 2: Illustrative Forced Degradation Results for this compound.
| Stress Condition | Duration | Cyclized Degradant (%) | Other Degradants (%) | Total Degradation (%) |
| Thermal (80°C) | 7 days | 1.5 | < 0.1 | 1.5 |
| Acid Hydrolysis (0.1N HCl) | 24 hours | Not Detected | 0.5 | 0.5 |
| Base Hydrolysis (0.1N NaOH) | 24 hours | Not Detected | 1.2 | 1.2 |
| Oxidative (3% H₂O₂) | 24 hours | Not Detected | 0.8 | 0.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Not Detected | < 0.1 | < 0.1 |
Experimental Protocols
1. Protocol for Solid-State Stability Study of this compound
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Objective: To evaluate the impact of temperature, humidity, and amorphous content on the solid-state stability of this compound.
-
Materials:
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Batches of this compound with varying, well-characterized amorphous content.
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Stability chambers set to ICH conditions (e.g., 25°C/60% RH, 40°C/75% RH).
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Validated stability-indicating HPLC method.
-
-
Procedure:
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Package samples of each batch in appropriate containers.
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Place the samples in the stability chambers.
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At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
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Analyze the samples for the presence of the cyclized degradation product and other impurities using the validated HPLC method.
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Assess physical properties such as appearance, water content, and polymorphic form.
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Compile and analyze the data to determine the degradation kinetics and establish a re-test period.
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2. Protocol for a Stability-Indicating HPLC Method for this compound
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Objective: To develop and validate an HPLC method capable of separating and quantifying AMG-222 from its potential degradation products.
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Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient: Start with 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Validation Parameters (as per ICH Q2(R1)):
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Specificity: Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) to demonstrate that the method can resolve the main peak from all degradation products.
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Linearity: Prepare a series of solutions of known concentrations and demonstrate a linear relationship between concentration and peak area.
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Accuracy: Perform recovery studies by spiking a placebo with known amounts of AMG-222 and its impurities.
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Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
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Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
-
Visualizations
Caption: Logical workflow of this compound degradation.
Caption: Experimental workflow for a solid-state stability study.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with AMG-222 Tosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with AMG-222 tosylate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: AMG-222 is a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The tosylate salt form is often used in research and development. Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing inconsistent and unreliable experimental results.
Q2: What is the primary mechanism of action of AMG-222?
A2: AMG-222 inhibits the enzyme DPP-IV. DPP-IV is responsible for the degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-IV, AMG-222 increases the circulating levels of active GLP-1. This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and helps maintain glucose homeostasis.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds. For in vitro studies, it is crucial to use anhydrous, high-purity DMSO.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). It is imperative to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Please refer to the detailed troubleshooting guide and experimental protocols below for strategies to prevent this, such as pre-warming the medium and performing serial dilutions.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests to confirm these values with your specific batch of the compound.
| Solvent | Molarity (mM) | mg/mL | Notes |
| DMSO | ≥ 100 | ≥ 77 | Generally considered the best solvent for high-concentration stock solutions. |
| Ethanol | ~10 | ~7.7 | Lower solubility compared to DMSO. May be suitable for some applications. |
| Water | Insoluble | < 0.1 | This compound is practically insoluble in aqueous solutions at neutral pH. |
| Cell Culture Medium (e.g., DMEM) | Insoluble | < 0.1 | Direct dissolution is not recommended. Dilution from a DMSO stock is required. |
Molecular Weight of this compound: 769.9 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
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Sterile, amber or light-protecting microcentrifuge tubes or vials
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Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Solvent Addition: Add 130 µL of anhydrous DMSO to the tube containing the compound. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex for 2-5 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
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Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
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Sterile cell culture medium or assay buffer
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO.
-
Final Dilution:
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Dispense the required volume of pre-warmed medium into a sterile tube.
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While gently vortexing the medium, add the appropriate volume of the 1 mM intermediate stock solution dropwise to achieve the final 10 µM concentration. For example, to make 1 mL of 10 µM solution, add 10 µL of the 1 mM stock to 990 µL of medium.
-
-
Mixing and Inspection: Continue to mix the solution for an additional 30 seconds. Visually inspect for any signs of precipitation.
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the same volume of cell culture medium (e.g., 10 µL of DMSO in 990 µL of medium for a 1% final concentration, if diluting directly from a 1mM stock made in medium, or 1uL of DMSO in 999uL of medium if diluting from a 10mM stock).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution into aqueous medium. | The compound has "crashed out" of solution due to the lower solubilizing capacity of the aqueous medium compared to DMSO. | 1. Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Use an Intermediate Dilution Step: Perform a serial dilution in DMSO before the final dilution into the aqueous medium. 3. Pre-warm the Aqueous Medium: Warming the medium to 37°C can increase the kinetic solubility. 4. Slow, Dropwise Addition with Vortexing: Add the DMSO stock to the aqueous medium slowly while continuously mixing. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution. - Precipitation of the compound in the assay plate over time. - Adsorption of the compound to plasticware. | 1. Confirm Stock Solution Clarity: Always ensure your DMSO stock is fully dissolved before use. 2. Visually Inspect Assay Plates: Before and after incubation, check for any visible precipitate in the wells. 3. Consider Low-Binding Plates: For sensitive assays, using low-protein-binding microplates may reduce compound loss. |
| Observed cellular toxicity or off-target effects. | The final DMSO concentration may be too high for the cell line being used. | 1. Lower the DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. 2. Perform a DMSO Toxicity Curve: Determine the maximum tolerable DMSO concentration for your specific cell line. 3. Always Include a Vehicle Control: This will help differentiate between compound effects and solvent effects. |
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Signaling Pathway of DPP-IV Inhibition by AMG-222
AMG-222 tosylate stability in different solvents and buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of AMG-222 tosylate in various experimental settings. Due to the limited availability of public data on the solution-state stability of this compound, this guide focuses on its known solid-state stability and provides general recommendations for handling and stability assessment based on its chemical structure and established principles of pharmaceutical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound?
Currently, public data on the stability of this compound is primarily focused on its solid state. A key finding is its potential to form a cyclized degradation product. This degradation is more likely to occur when the material has a higher amorphous content, which can be induced by aggressive drying procedures used to remove residual solvents. It is crucial to handle the solid material under controlled humidity conditions to maintain its crystalline form and minimize degradation.
Q2: What are the potential degradation pathways for this compound in solution?
While specific studies on the degradation of this compound in solution are not publicly available, its chemical structure, featuring a tetrazole ring, a pyrrolidine moiety, and amide bonds, suggests potential degradation pathways:
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Hydrolysis: The amide bonds in the AMG-222 molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule. The tosylate salt itself is generally stable, but the parent molecule may degrade.
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Oxidation: While the core structure is relatively robust, certain functional groups could be susceptible to oxidation, particularly if exposed to oxidizing agents or light.
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Photodegradation: As with many complex organic molecules, exposure to UV or high-intensity visible light could lead to degradation. Photostability studies are recommended if the compound will be handled under extensive light exposure.
-
Cyclization: As observed in the solid state, intramolecular cyclization could also occur in solution, potentially accelerated by certain solvents or pH conditions.
Q3: What solvents and buffers are recommended for handling this compound?
Without specific solubility and stability data, it is recommended to start with common pharmaceutical solvents and buffers.
-
Solvents: Begin with solvents of varying polarity such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents when aiming to avoid hydrolysis.
-
Buffers: For aqueous studies, use buffers within a physiologically relevant pH range (e.g., pH 4 to 8) such as phosphate, citrate, or acetate buffers. It is important to assess the stability of this compound in the chosen buffer system as buffer components can sometimes catalyze degradation.
Q4: How should I prepare stock solutions of this compound?
It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, stock solutions in anhydrous aprotic solvents like DMSO, stored at -20°C or -80°C in tightly sealed containers, are generally preferred to minimize degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. A preliminary stability test of the stock solution under the intended storage conditions is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Assess the stability of the compound under your specific experimental conditions (solvent, pH, temperature, light exposure). Use analytical techniques like HPLC to check the purity of the solution over time. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. Exceeding the solubility limit. Change in pH or temperature affecting solubility. | Determine the solubility of this compound in your chosen solvent system before preparing concentrated solutions. Consider the use of co-solvents or adjusting the pH. Ensure the storage temperature does not cause the compound to precipitate. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | Conduct forced degradation studies (see proposed protocol below) to intentionally generate degradation products and identify their retention times. This will help in tracking the stability of your samples. Characterize the new peaks using mass spectrometry to understand the degradation pathway. |
Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound in different solvents and buffers. Researchers are advised to perform their own stability studies relevant to their specific experimental conditions. The table below is a template that can be used to summarize such findings.
Table 1: Template for Summarizing Stability Data of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | % Remaining | Degradation Products Observed (if any) |
| e.g., Acetonitrile:Water (1:1) | N/A | 25 | 24 | 100 | ||
| e.g., 50 mM Phosphate Buffer | 7.4 | 37 | 48 | 50 | ||
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols that can be adapted to study the stability of this compound.
Protocol 1: Preliminary Solubility Assessment
-
Add a small, known amount of this compound (e.g., 1 mg) to a vial.
-
Add a small volume (e.g., 100 µL) of the test solvent or buffer.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for undissolved material.
-
If dissolved, incrementally add more this compound until saturation is reached.
-
If not dissolved, incrementally add more solvent until the compound fully dissolves.
-
Calculate the approximate solubility.
Protocol 2: General Solution Stability Study (Isothermal)
-
Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.
-
Divide the solution into several aliquots in tightly sealed, light-protected vials.
-
Store the vials at a constant temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial.
-
Immediately analyze the sample by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Quantify the peak area of the parent this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Acidic Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C). Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
-
For each condition, collect samples at various time points and analyze using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products.
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound based on its chemical structure.
Caption: Troubleshooting decision tree for stability-related issues with this compound.
Technical Support Center: Troubleshooting Variability in DPP-4 Inhibition Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Dipeptidyl Peptidase-4 (DPP-4) inhibition assays. The following guides and frequently asked questions (FAQs) address specific problems to help ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) values is a frequent challenge that can obscure the true potency of an inhibitor.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers to minimize human error.[1][2] |
| Temperature Fluctuations | Ensure a stable incubation temperature by using a calibrated incubator or water bath.[1][2] Avoid temperature gradients across the microplate by allowing it to equilibrate to the assay temperature before adding reagents.[2] |
| Substrate or Enzyme Degradation | Prepare fresh substrate and enzyme solutions for each experiment. Store stock solutions in single-use aliquots at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. Use plate sealers to minimize evaporation or avoid using the outermost wells for critical samples. |
| Inconsistent Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker. |
Logical Workflow for Troubleshooting High IC50 Variability
Caption: Troubleshooting workflow for high IC50 variability.
Issue 2: High Background Signal in Fluorescence-Based Assays
A high background signal can mask the true enzymatic activity, leading to reduced assay sensitivity and dynamic range.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Components | Measure the fluorescence of each component (substrate, enzyme, buffer, test compound) individually to identify the source. If the test compound is autofluorescent, run a control well with the compound but without the enzyme. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and nuclease-free water. Prepare reagent blanks to identify the source of contamination. |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solution just before use and protect it from light. Run a control well with only the substrate and buffer to measure the rate of non-enzymatic hydrolysis and subtract this value from all measurements. |
| Non-Specific Binding | Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20 or Triton X-100) in the assay buffer to reduce binding to microplate wells. Note that higher concentrations may inhibit enzyme activity, so optimization is necessary. |
| Incorrect Plate Reader Settings | Optimize excitation and emission wavelengths to maximize the signal from the product while minimizing background fluorescence. |
Signaling Pathway for High Background Troubleshooting
Caption: Identifying and resolving sources of high background.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in DPP-4 inhibition assays?
Variability can stem from several sources including:
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Biological factors: Inherent differences between individual animals in in-vivo studies or genetic variations in the DPP4 gene can lead to varied responses.
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Assay conditions: Factors such as substrate concentration, enzyme purity, incubation time, and temperature can significantly influence results.
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Technical execution: Inconsistent pipetting, improper mixing, and plate edge effects are common sources of error.
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Reagent quality: Degradation of the enzyme or substrate, as well as contamination of buffers, can introduce variability.
Q2: My inhibitor shows lower than expected potency (high IC50). What could be the cause?
Several factors can lead to an apparent decrease in inhibitor potency:
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Incorrect inhibitor concentration: Verify the concentration of your stock solution. Consider preparing a fresh stock.
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High substrate concentration: If the substrate concentration is significantly higher than its Michaelis-Menten constant (Km), it can outcompete the inhibitor, especially for competitive inhibitors. It is recommended to use a substrate concentration at or below the Km value.
-
Inactive inhibitor: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution and test a known DPP-4 inhibitor as a positive control.
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Presence of interfering substances: Impurities in the assay buffer or other components may inhibit the enzyme or interact with the inhibitor. Use high-purity reagents and water.
Q3: I am observing no inhibition with my test compound. What should I check?
If you do not observe any inhibition, consider the following troubleshooting steps:
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Inactive Compound: Prepare a fresh stock of your test compound. To confirm the assay is working, use a known DPP-4 inhibitor as a positive control.
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Inactive Enzyme: Verify the activity of the DPP-4 enzyme in a control experiment with no inhibitor.
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Incorrect Assay Setup: Carefully review the experimental protocol to ensure all steps were followed correctly, including reagent concentrations, incubation times, and detection settings.
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Insufficient Inhibitor Concentration: The concentration of your test compound may be too low to elicit a significant effect. Test a wider range of concentrations.
Q4: Can I use plasma-derived DPP-4 for my assays?
Yes, both recombinant and plasma-derived DPP-4 can be used. However, be aware that plasma contains endogenous substrates and other proteins that can interact with the inhibitor and influence its apparent activity. It is advisable to run parallel experiments with recombinant DPP-4 to control for these matrix effects.
Q5: What is the optimal pH and temperature for a DPP-4 assay?
The optimal conditions can vary depending on the specific enzyme source and substrate. However, a common pH for DPP-4 assays is around 7.5 to 8.0. The assay is typically performed at 37°C. One study found the optimal activity for a recombinant DPP-IV to be at 50°C and pH 9. It is crucial to maintain a consistent temperature throughout the experiment.
Experimental Protocols
Standard DPP-4 Inhibition Assay Protocol (Fluorometric)
This protocol outlines a general procedure for determining the IC50 of a DPP-4 inhibitor using a fluorogenic substrate.
Materials:
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Recombinant Human DPP-4 Enzyme
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DPP-4 Inhibitor (Test Compound and Positive Control, e.g., Sitagliptin)
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Fluorogenic Substrate (e.g., Gly-Pro-AMC)
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DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
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DMSO (for dissolving compounds)
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96-well black microplate
Procedure:
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Prepare Inhibitor Dilutions:
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Create a serial dilution of the test compound and positive control in DMSO.
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Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Prepare Reagents:
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Prepare a working solution of the DPP-4 enzyme in cold assay buffer.
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Prepare a working solution of the fluorogenic substrate in assay buffer. Protect from light.
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-
Assay Setup (in a 96-well plate):
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Blank wells: Add assay buffer only.
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Control wells (No inhibitor): Add DPP-4 enzyme and assay buffer containing the same final concentration of DMSO as the inhibitor wells.
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Inhibitor wells: Add DPP-4 enzyme and the corresponding inhibitor dilution.
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Compound Control wells (optional): Add the inhibitor dilution and assay buffer without the enzyme to check for autofluorescence.
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Pre-incubation:
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Add 50 µL of the enzyme solution to the control and inhibitor wells.
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Add 50 µL of the corresponding inhibitor dilution or solvent control.
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Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
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-
Reaction Initiation:
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Add 100 µL of the substrate solution to all wells to start the reaction.
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-
Detection:
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Immediately place the plate in a fluorescence plate reader.
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Measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Read every minute for 30 minutes.
-
-
Data Analysis:
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Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
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Subtract the average rate of the blank wells from all other wells.
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Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
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Experimental Workflow Diagram
Caption: Standard workflow for a DPP-4 inhibition assay.
References
Technical Support Center: Investigating Potential Degradation Products of AMG-222 Tosylate
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected impurities during the analysis of AMG-222 tosylate. The following information provides a structured approach to identifying a potential cyclized degradation product.
Frequently Asked Questions (FAQs)
Q1: What are common degradation pathways for drug substances formulated as tosylate salts?
A1: Tosylate salts can sometimes lead to the formation of impurities. Common counter ions used to create API salts include methane sulfonic acid (mesylate), benzene sulfonic acid (besylate), and p-toluenesulfonic acid (tosylate). In some instances, genotoxic impurities (GTIs) may be produced when these acids react with residual alcohols.[1] Degradation pathways are often initiated by factors such as pH, temperature, light, and oxidation.[2] For tosylated compounds, intramolecular cyclization is a potential degradation pathway if a suitable nucleophilic functional group is present in the molecule, which can displace the tosylate group.
Q2: What are forced degradation studies and why are they important?
A2: Forced degradation studies involve intentionally subjecting a drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its decomposition.[3][4] These studies are crucial for several reasons:
-
They help in understanding the degradation pathways of a drug molecule.[2]
-
They facilitate the development of stability-indicating analytical methods that can resolve the drug from its degradation products.
-
They help in identifying potential impurities that might form under storage or handling conditions.
Q3: Which analytical techniques are most suitable for identifying and characterizing unknown degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally employed. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is often used for initial separation and detection. For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of the degradant. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile impurities.
Troubleshooting Guide: Investigating an Unknown Peak Suspected to be a Cyclized Degradation Product
If you observe an unknown peak during the analysis of this compound, follow these steps to investigate if it is a cyclized degradation product.
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Initial Assessment:
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Review the manufacturing process: Determine if any steps in the synthesis or formulation could promote cyclization (e.g., presence of heat, basic or acidic conditions).
-
Analyze the structure of AMG-222: Identify any nucleophilic functional groups (e.g., amines, hydroxyls) that could potentially attack the carbon atom to which the tosylate is attached, leading to cyclization.
-
-
Forced Degradation Studies:
-
Conduct forced degradation studies under various stress conditions to observe the formation of the unknown peak. This can help to understand the conditions under which the degradation product is formed. A typical set of conditions is outlined in the Experimental Protocols section below.
-
-
Chromatographic and Spectroscopic Analysis:
-
Utilize a stability-indicating HPLC method to separate the unknown peak from the parent drug and other impurities.
-
Employ LC-MS to determine the molecular weight of the unknown impurity. A cyclized product would be expected to have a specific mass difference compared to the parent molecule (loss of the tosylate group and potentially a proton).
-
Use LC-MS/MS to obtain fragmentation data of the unknown peak. This data can be used to piece together the structure of the degradation product.
-
-
Data Interpretation and Structure Elucidation:
-
Compare the mass and fragmentation pattern of the unknown peak with the expected structure of the cyclized product.
-
If possible, synthesize the suspected cyclized product as a reference standard to confirm its identity by comparing its retention time and mass spectrum with the unknown peak.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound, indicating the conditions under which a suspected cyclized degradation product was observed.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of AMG-222 | % Area of Suspected Cyclized Product |
| Acid Hydrolysis | 1.0 N HCl | 4 h | 80°C | 15.2% | 3.1% |
| Alkaline Hydrolysis | 1.0 N NaOH | 4 h | 80°C | 25.8% | 12.5% |
| Neutral Hydrolysis | Water | 12 h | 80°C | 5.1% | 1.8% |
| Oxidation | 15% H₂O₂ | 4 h | 70°C | 8.3% | Not Detected |
| Thermal (Dry Heat) | - | 72 h | 100°C | 11.7% | 4.5% |
| Photolytic | UV/Vis light | 24 h | 25°C | 2.5% | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study. All studies should be performed with an initial drug concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Dissolve this compound in 1.0 N HCl and heat at 80°C for 4 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 1.0 N NaOH and heat at 80°C for 4 hours. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 80°C for 12 hours.
-
Oxidative Degradation: Dissolve this compound in 15% hydrogen peroxide (H₂O₂) and keep at 70°C for 4 hours in the dark.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 100°C for 72 hours.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.
Protocol 2: LC-MS Method for Impurity Identification
This protocol provides a general starting point for developing an LC-MS method for the identification of degradation products.
-
Liquid Chromatograph: An HPLC system with a PDA detector.
-
Mass Spectrometer: A mass spectrometer capable of MS and MS/MS analysis.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (acetonitrile) to ensure separation of the parent drug from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
MS Detection: Electrospray ionization (ESI) in positive and negative modes.
Visualizations
The following diagram illustrates a hypothetical intramolecular cyclization pathway for a generic tosylated compound, which could be a potential degradation route for this compound if it possesses a suitable nucleophilic group.
Caption: Hypothetical cyclization pathway of a tosylated compound.
References
Impact of different hydrate forms of AMG-222 tosylate on experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different hydrate forms of AMG-222 tosylate on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known hydrate forms of this compound?
A1: this compound has been shown to exist in at least three distinct crystalline forms: an anhydrate, a hemihydrate, and a pentahydrate. The pentahydrate form is a channel hydrate, where water molecules are located within channels in the crystal lattice.[1]
Q2: Why is the hydrate form of this compound important for my experiments?
A2: The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability. These differences can, in turn, affect experimental reproducibility and outcomes, particularly in terms of bioavailability and in vitro assay performance.
Q3: How can I identify the hydrate form of my this compound sample?
A3: Several analytical techniques can be used to characterize the polymorphic and hydrate forms of a compound. These include:
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Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases.
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Differential Scanning Calorimetry (DSC): This method can detect phase transitions, including dehydration and desolvation events.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can quantify the amount of water in a hydrate.
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular structure and bonding within the crystal lattice.
Q4: Can the hydrate form of this compound change during storage or handling?
A4: Yes, hydrate forms can be sensitive to environmental conditions such as humidity and temperature. For instance, a hydrate may lose water (dehydrate) in a low-humidity environment, potentially converting to a different hydrate form or an anhydrate. Conversely, an anhydrate or a lower hydrate form may absorb atmospheric moisture and convert to a higher hydrate form. It is crucial to store this compound under controlled conditions as specified by the supplier.
Troubleshooting Guide
| Issue | Potential Cause Related to Hydrate Form | Recommended Action |
| Inconsistent results in in vitro assays (e.g., DPP-IV inhibition) | Variability in Dissolution Rate: Different hydrate forms can have different dissolution rates in assay buffers. An anhydrate form may dissolve faster than a stable hydrate, leading to variations in the effective concentration of the inhibitor. | 1. Characterize Your Material: If possible, confirm the hydrate form of the this compound batch you are using. 2. Standardize Sample Preparation: Develop a consistent protocol for preparing your stock and working solutions. Consider factors like sonication time and temperature to ensure complete dissolution. 3. Pre-dissolution: For less soluble forms, consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous assay buffer. Be mindful of the final solvent concentration in your assay. |
| Low Potency or Activity Observed | Degradation of AMG-222: Excessive drying of AMG-222 can lead to the formation of an amorphous phase, which is more susceptible to degradation, forming a cyclized, inactive product.[1] | 1. Proper Storage: Store this compound according to the manufacturer's instructions, protecting it from excessive heat and low humidity. 2. Avoid Over-drying: If you need to dry the material, use a humidified nitrogen purge instead of aggressive vacuum drying to minimize the formation of amorphous content.[1] 3. Purity Check: If degradation is suspected, verify the purity of your compound using an appropriate analytical method like HPLC. |
| Poor Bioavailability in Animal Studies | Poor Solubility and Dissolution in GI Tract: The hydrate form administered can significantly impact its dissolution rate in the gastrointestinal fluid, which is often the rate-limiting step for the absorption of poorly soluble compounds. | 1. Formulation Strategy: For in vivo studies, consider formulating this compound in a vehicle that enhances its solubility and absorption, regardless of the starting hydrate form. 2. Particle Size Reduction: Micronization of the powder can increase the surface area and improve the dissolution rate. 3. Use of a Stable Form: While seemingly counterintuitive, a more stable, less soluble hydrate might sometimes provide more consistent absorption by avoiding rapid supersaturation and precipitation in the gut. |
| Difficulty in Weighing and Handling the Powder | Hygroscopicity: The anhydrate or lower hydrate forms may be hygroscopic, meaning they readily absorb moisture from the air. This can lead to inaccurate weighing and handling difficulties. | 1. Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box with a dry atmosphere. 2. Rapid Weighing: Minimize the exposure time of the compound to the atmosphere during weighing. 3. Proper Storage: Store the compound in a desiccator or a tightly sealed container with a desiccant. |
Data Presentation
| Property | Anhydrate | Hemihydrate | Pentahydrate |
| Thermodynamic Stability | Generally less stable than hydrates at higher humidity. | Intermediate stability. | Generally the most stable form at higher humidity. |
| Aqueous Solubility | Typically higher than the corresponding hydrates. | Intermediate solubility. | Typically lower than the anhydrate and hemihydrate. |
| Dissolution Rate | Generally faster than the hydrates. | Intermediate dissolution rate. | Generally slower than the anhydrate and hemihydrate. |
| Hygroscopicity | May be hygroscopic and prone to converting to a hydrate form. | May absorb or lose water depending on the ambient humidity. | Generally stable at higher humidity; may lose water at low humidity. |
| Susceptibility to Degradation | If amorphous content is present due to processing, it can be more prone to degradation. | Generally more stable than the amorphous form. | The crystalline structure can offer protection against chemical degradation. |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against Dipeptidyl Peptidase IV (DPP-IV).
Materials:
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Recombinant human DPP-IV enzyme
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DPP-IV substrate (e.g., Gly-Pro-AMC)
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This compound (ensure the hydrate form is documented)
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Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
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96-well black microplate
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Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
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Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
This compound Stock Solution Preparation:
-
Accurately weigh the this compound powder. Note: If the material is hygroscopic, perform this step in a controlled environment if possible.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle sonication.
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Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
-
Assay Preparation:
-
In the 96-well plate, add the following to each well:
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Assay Buffer
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Diluted this compound solution (or DMSO for control wells)
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DPP-IV enzyme solution
-
-
Include control wells:
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100% Activity Control: Buffer + DMSO + Enzyme
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Blank (No Enzyme): Buffer + DMSO + Substrate
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Inhibitor Wells: Buffer + Diluted AMG-222 + Enzyme
-
-
-
Incubation:
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Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the 100% activity control.
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Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Characterization of Hydrate Forms
For researchers needing to confirm the solid form of their this compound, the following are generalized protocols for key analytical techniques.
1. Powder X-ray Diffraction (PXRD)
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Sample Preparation: Gently grind a small amount of the powder to ensure a random orientation of the crystals.
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Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the appropriate voltage and current for the X-ray source.
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Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size and scan speed.
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Data Analysis: Compare the resulting diffractogram with reference patterns for the known anhydrate, hemihydrate, and pentahydrate forms of this compound.
2. Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
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Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
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Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses any expected thermal events (e.g., 25°C to 250°C).
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Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events. Dehydration is typically observed as a broad endotherm, while melting is a sharp endotherm.
Visualizations
Caption: DPP-IV signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro DPP-IV inhibition assays.
References
Technical Support Center: Ensuring Consistent AMG-222 Tosylate Activity in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with the dipeptidyl peptidase-IV (DPP-IV) inhibitor, AMG-222 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AMG-222 is a small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, AMG-222 prevents the degradation of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] This makes it a subject of interest in research related to type 2 diabetes.[3]
Q2: What are the critical factors affecting the stability of solid this compound?
A2: The solid-state stability of AMG-222 is significantly influenced by humidity. The compound can exist in different crystalline forms, including anhydrate, hemihydrate, and pentahydrate forms, depending on the relative humidity (RH).[4] Excessive drying can increase the amorphous content, which has been shown to promote the formation of a cyclized degradation product. Therefore, it is crucial to control the humidity during storage and handling.
Q3: How should I store and handle this compound powder and solutions?
Q4: Which type of assay is most suitable for measuring this compound activity?
A4: The choice of assay depends on the required sensitivity and the sample matrix. Fluorometric and luminescent assays are generally more sensitive than colorimetric assays for measuring DPP-IV activity. A commonly used and sensitive method is a fluorometric activity assay using the substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after adding to the plate.- Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., assay buffer) to minimize evaporation. |
| Low or no DPP-IV inhibition observed | - Degraded this compound- Incorrect concentration of this compound- Suboptimal assay conditions | - Verify the storage conditions and age of the compound. Consider using a fresh batch.- Confirm the calculations for your dilutions. Prepare fresh dilutions from a new stock.- Optimize assay parameters such as incubation time, temperature, and substrate concentration. |
| High background fluorescence/luminescence | - Contaminated reagents or microplate- Autofluorescence of test compound or sample matrix | - Use high-quality, fresh reagents and clean microplates.- Run a control with the compound but without the enzyme to measure its intrinsic fluorescence. Subtract this value from the assay readings. |
| Inconsistent results over time | - Instability of this compound in solution- Changes in experimental conditions | - Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.- Maintain consistent experimental parameters (e.g., temperature, incubation times, reagent lots) across all assays. |
Experimental Protocols
Protocol: Fluorometric DPP-IV Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on DPP-IV using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-IV
-
This compound
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of DPP-IV enzyme in Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound solution (or positive control/vehicle control).
-
Add 20 µL of the DPP-IV enzyme solution.
-
Include control wells:
-
100% Activity Control: 10 µL of vehicle instead of inhibitor.
-
Background Control: 20 µL of Assay Buffer instead of enzyme.
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the 100% activity control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
DPP-IV Signaling and Inhibition
Caption: Mechanism of DPP-IV action and its inhibition by this compound.
Experimental Workflow for DPP-IV Inhibition Assay
Caption: General workflow for a fluorometric DPP-IV inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structure study and investigation of solid-state cyclization for AMG 222, a channel hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of kinase inhibitors, such as AMG-222 tosylate, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor shows potent activity in biochemical assays but has a different or less potent effect in cell-based assays. What could be the reason?
A1: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.
Q3: How can I proactively identify potential off-target effects of my kinase inhibitor?
A3: Proactive identification of off-target effects is crucial for accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases. This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects. Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition. Furthermore, genetic approaches like CRISPR-Cas9 knockout of the intended target can provide definitive evidence for on-target versus off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration competing with the inhibitor. | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50. |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed. |
| Low expression or activity of the target kinase in the cell line. | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique. | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity. |
| Poor cell permeability of the inhibitor. | Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability. | Modified compounds should exhibit improved cellular potency. |
Issue 2: Unexpected Phenotype or Toxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50). | Identification of potential off-target kinases that could be responsible for the observed phenotype. |
| The inhibitor affects a non-kinase protein. | Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays. | Identification of non-kinase binding partners that may be mediating the unexpected effects. |
| The inhibitor paradoxically activates a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting. | Identification of unexpectedly activated pathways that can explain the observed phenotype. |
| The observed effect is due to the inhibitor's chemical properties and not target inhibition. | Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control. | The inactive analog should not produce the same phenotype, confirming that the effect is target-dependent. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.
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Compound Preparation: Prepare a 10 mM stock solution of the kinase inhibitor in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.
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Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
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Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to assess the engagement of a kinase inhibitor with its target in live cells using NanoBRET™ technology.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
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Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.
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Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
Data Analysis: Inhibitor binding to the kinase will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Visualizations
References
Validation & Comparative
Comparative Analysis of AMG-222 Tosylate: Data Currently Unavailable in Public Domain
A comprehensive review of publicly available scientific literature and clinical trial registries reveals a significant lack of data for the dipeptidyl peptidase-4 (DPP-4) inhibitor AMG-222 tosylate, also identified as ALS-2-0426 tosylate. While its existence as a DPP-4 inhibitor developed by Amgen is noted in some chemical and structural publications, crucial preclinical and clinical data required for a comparative analysis against other DPP-4 inhibitors is not accessible in the public domain. This absence of information prevents a detailed comparison of its efficacy, selectivity, and pharmacokinetic profile with established therapies such as sitagliptin, vildagliptin, saxagliptin, and linagliptin.
Summary of Available Information
This compound is confirmed as a small molecule inhibitor of the DPP-4 enzyme. Limited research has been published detailing its solid-state structure and chemical properties. It is known to bind reversibly to the DPP-4 enzyme. However, specific quantitative data that would allow for a meaningful comparison with other drugs in its class remains unpublished. This includes:
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Potency (IC50 values): No published data on the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme is available. This is a critical parameter for assessing the inhibitor's potency.
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Selectivity Profile: Information regarding the selectivity of this compound for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is not available. High selectivity is a key safety and efficacy feature of modern DPP-4 inhibitors.
-
In Vivo Efficacy: There are no published preclinical or clinical studies detailing the in vivo effects of this compound on glucagon-like peptide-1 (GLP-1) levels, glucose tolerance, or HbA1c reduction in animal models or human subjects.
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Pharmacokinetic (PK) Profile: Data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its half-life and bioavailability, are not publicly accessible.
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Head-to-Head Comparative Studies: No direct comparative studies between this compound and other commercially available DPP-4 inhibitors have been found in the scientific literature.
The lack of information on clinical trial results for this compound suggests that the compound may have been discontinued in the early stages of drug development. Pharmaceutical companies often do not publish detailed data on compounds that do not advance to later clinical phases.
Standard Experimental Protocols for DPP-4 Inhibitor Comparison
For a comprehensive comparison of DPP-4 inhibitors, a standard set of experiments is typically conducted. The methodologies for these are well-established in the field.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the potency of an inhibitor against the DPP-4 enzyme.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and the test inhibitor (this compound) and comparator inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in an Animal Model
Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.
Methodology:
-
Animal Model: Typically, rodent models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or normal rodents are used.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test inhibitor (this compound) or a vehicle control is administered orally.
-
After a specified time (e.g., 30-60 minutes), an oral glucose challenge is administered.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) for the glucose excursion is calculated and compared between the inhibitor-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Signaling Pathway and Experimental Workflow Diagrams
Due to the absence of specific data for this compound, the following diagrams represent the general mechanism of action of DPP-4 inhibitors and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of DPP-4 inhibition.
Caption: Typical preclinical drug discovery workflow for a DPP-4 inhibitor.
In Vitro Potency Showdown: AMG-222 Tosylate vs. Sitagliptin for DPP-4 Inhibition
For researchers and drug development professionals navigating the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, a clear understanding of the in vitro potency of available compounds is paramount. This guide provides a comparative analysis of AMG-222 tosylate and the well-established drug, sitagliptin, focusing on their ability to inhibit the DPP-4 enzyme in a laboratory setting. While extensive data is available for sitagliptin, publicly accessible quantitative in vitro potency data for this compound is limited.
Quantitative Comparison of In Vitro Potency
The in vitro potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the DPP-4 enzyme's activity.
| Compound | Target | IC50 (nM) | Comments |
| Sitagliptin | DPP-4 | ~4.38 - 18 | Sitagliptin is a potent and highly selective DPP-4 inhibitor. The variation in reported IC50 values can be attributed to different experimental conditions.[1][2] |
| This compound | DPP-4 | Not Publicly Available | While confirmed as a DPP-4 inhibitor, specific IC50 or Ki values for this compound are not readily available in the public domain or commercial supplier information.[3][4][5] |
Experimental Protocols
The determination of in vitro DPP-4 inhibitory activity is crucial for the characterization of compounds like this compound and sitagliptin. A common and robust method employed is a fluorescence-based assay.
DPP-4 Inhibition Assay using a Fluorogenic Substrate
This assay measures the ability of an inhibitor to block the enzymatic activity of DPP-4 on a synthetic substrate, which upon cleavage, releases a fluorescent product.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (this compound, sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds (this compound and sitagliptin) is prepared in the assay buffer to achieve a range of final concentrations.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, the recombinant human DPP-4 enzyme is pre-incubated with the various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme. Control wells containing the enzyme without any inhibitor (100% activity) and wells with buffer only (background) are also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of DPP-4 by compounds like this compound and sitagliptin has a significant impact on glucose homeostasis. The following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
References
AMG-222 Tosylate: An Investigational DPP-4 Inhibitor with Limited Public Data for Vildagliptin Comparison
For researchers and drug development professionals exploring the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, a direct comparative analysis of AMG-222 tosylate and the established therapeutic vildagliptin is not feasible based on publicly available data. While AMG-222 has been identified as a DPP-4 inhibitor, it appears to be a compound primarily for research purposes, with no evidence of progression into significant clinical trials that would provide the necessary efficacy and safety data for a robust comparison.
AMG-222, also known as ALS-2-0426, is described as a DPP-4 inhibitor that was potentially under investigation for type 2 diabetes.[1] However, it is currently available for research use only and is not listed in the public clinical development pipeline of Amgen, the company associated with the "AMG" designation.[2][3][4] Searches for clinical trials involving this compound do not yield any results for efficacy studies in humans.
In contrast, vildagliptin is a well-established DPP-4 inhibitor with a wealth of clinical trial data supporting its use in the management of type 2 diabetes.
Vildagliptin: Mechanism of Action
Vildagliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, leads to several physiological effects that improve glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta-cells to release more insulin in response to elevated blood glucose levels.
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic alpha-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Improved Beta-Cell Function: Some studies suggest that vildagliptin may have a beneficial effect on pancreatic beta-cell function.
This glucose-dependent mechanism of action contributes to a low risk of hypoglycemia when vildagliptin is used as monotherapy.
Hypothetical Comparative Signaling Pathway
While no direct comparative studies for this compound and vildagliptin exist, a general signaling pathway for DPP-4 inhibitors like vildagliptin can be illustrated. It is presumed that AMG-222, as a DPP-4 inhibitor, would operate through a similar mechanism.
Caption: Mechanism of Action of DPP-4 Inhibitors.
Experimental Workflow for a Typical Phase III Clinical Trial of a DPP-4 Inhibitor
In the absence of specific protocols for this compound, a generalized workflow for a Phase III clinical trial evaluating a new DPP-4 inhibitor compared to an existing one, such as vildagliptin, is presented below. This illustrates the rigorous process that would be required to generate the data for the requested comparison.
Caption: Generalized Phase III Clinical Trial Workflow.
Conclusion
Due to the absence of publicly available clinical efficacy data for this compound, a direct and evidence-based comparison with vildagliptin is not possible at this time. The information available suggests that this compound is a research compound that has not advanced to a stage of development where such comparative data would be generated and disseminated. Researchers interested in the landscape of DPP-4 inhibitors will find a wealth of information on vildagliptin and other approved drugs in this class, but will be unable to perform a meaningful efficacy comparison with this compound until more data becomes publicly accessible. Amgen's current focus in the metabolic space appears to be on other mechanisms and molecules, such as their GLP-1 receptor agonist programs.[2]
References
Comparative Efficacy of Carfilzomib (AMG-222 Tosylate) in Preclinical Models
A Comprehensive Guide for Researchers
This guide provides a comparative analysis of Carfilzomib (formerly known as AMG-222, and hereafter referred to as Carfilzomib), a second-generation proteasome inhibitor, against other therapeutic agents in preclinical settings. The data presented herein is intended to support researchers, scientists, and drug development professionals in validating experimental findings related to this compound.
Carfilzomib has demonstrated potent and selective inhibition of the proteasome, a key cellular complex responsible for protein degradation. Its mechanism of action involves irreversible binding to the chymotrypsin-like (CT-L) activity of the 20S proteasome. This targeted inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide focuses on quantitative comparisons of Carfilzomib's effects on cell viability and apoptosis against the first-generation proteasome inhibitor, Bortezomib.
Comparative Analysis of Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) of Carfilzomib compared to Bortezomib in various multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines. The data consistently demonstrates Carfilzomib's superior potency in reducing cell viability.
| Cell Line | Cancer Type | Carfilzomib IC50 (nM) | Bortezomib IC50 (nM) | Fold Difference |
| RPMI-8226 | Multiple Myeloma | ~10-20 | Not specified | - |
| MOLP-8 | Multiple Myeloma | >25 | Not specified | - |
| NCI-H929 | Multiple Myeloma | >25 | Not specified | - |
| OPM-2 | Multiple Myeloma | >25 | Not specified | - |
| Mino | Mantle Cell Lymphoma | ~5 | ~10 | 2x |
| Jeko-1 | Mantle Cell Lymphoma | ~7.5 | ~15 | 2x |
| MAVER | Mantle Cell Lymphoma | ~10 | ~20 | 2x |
| Rec-1 | Mantle Cell Lymphoma | ~12.5 | ~25 | 2x |
Induction of Apoptosis: A Head-to-Head Comparison
Carfilzomib has been shown to be a potent inducer of apoptosis in cancer cells. The following table presents a comparative view of the apoptotic effects of Carfilzomib and Bortezomib on MCL cell lines.
| Cell Line | Treatment (Concentration) | Apoptotic Cells (%) |
| Mino | Carfilzomib (20 nM) | ~50% |
| Jeko-1 | Carfilzomib (20 nM) | ~45% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Carfilzomib-induced apoptosis.
Caption: Workflow for determining cell viability.
Caption: Workflow for assessing apoptosis.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Carfilzomib, Bortezomib, or a vehicle control (DMSO) for 24 to 72 hours.
-
MTT Reagent Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of Carfilzomib or control for the indicated time period.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.
3. Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Navigating the Kinome: A Comparative Guide to the Selectivity of Pan-TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cross-reactivity and selectivity of prominent pan-Tropomyosin receptor kinase (TRK) inhibitors. As the therapeutic landscape for TRK fusion-positive cancers evolves, a nuanced understanding of inhibitor selectivity is paramount for predicting efficacy and anticipating off-target effects.
While the specific compound "AMG-222 tosylate" did not correspond to a known pan-TRK inhibitor in the public domain, this guide will focus on two well-characterized, FDA-approved pan-TRK inhibitors: Larotrectinib and Entrectinib. These agents serve as excellent archetypes for comparing the selectivity profiles of a highly selective versus a multi-kinase inhibitor.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases integral to the development and function of the nervous system. In a variety of cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers. Pan-TRK inhibitors are designed to block the ATP-binding site of all three TRK proteins, thereby inhibiting downstream signaling and suppressing tumor growth.
Comparative Selectivity Profiles
The therapeutic window of a kinase inhibitor is largely defined by its selectivity. An ideal inhibitor would potently inhibit its intended targets while sparing other kinases to minimize off-target toxicities.
Larotrectinib is a first-in-class, highly selective pan-TRK inhibitor.[1][2][3][4] It demonstrates potent inhibition of TRKA, TRKB, and TRKC with significantly less activity against other kinases.[5] This high degree of selectivity is thought to contribute to its generally favorable safety profile.
Entrectinib , in contrast, is a multi-kinase inhibitor that potently targets not only the TRK family but also ROS1 and ALK. This broader spectrum of activity allows it to be used in a wider range of genetically defined tumors but also increases the potential for off-target effects.
Below is a summary of the in vitro kinase inhibitory activities (IC50) of Larotrectinib and Entrectinib against a panel of selected kinases, providing a quantitative measure of their selectivity.
| Kinase Target | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA | 5 | 1 |
| TRKB | 11 | 3 |
| TRKC | 6 | 5 |
| ROS1 | >1000 | 0.2 |
| ALK | >1000 | 1.6 |
| TNK2 | 16 | Not widely reported |
| FAK | >1000 | 25 |
| ACK1 | Not widely reported | 13 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing Kinase Inhibitor Selectivity.
Experimental Protocols
A detailed understanding of the methodologies used to generate selectivity data is crucial for interpreting the results. Below are outlines of common experimental protocols.
In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology:
-
Reagents: Fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and the purified kinase of interest.
-
Procedure:
-
The kinase, tracer, and antibody are incubated with varying concentrations of the test compound (e.g., Larotrectinib or Entrectinib) in a microplate.
-
The binding of the tracer to the kinase's ATP pocket brings the europium and the fluorescent label into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
The test compound competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.
-
-
Data Analysis: The decrease in the TR-FRET signal is measured, and the data are plotted as a function of the compound concentration. The IC50 or Kd value is then calculated from the resulting dose-response curve.
Cellular Proliferation Assay (e.g., MTS Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines harboring specific genetic alterations (e.g., NTRK fusions) versus those without.
Methodology:
-
Cell Culture: Cancer cell lines with and without NTRK fusions are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the MTS reagent into a formazan product. The absorbance of the formazan is then measured at 490 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated.
Conclusion
The cross-reactivity and selectivity of pan-TRK inhibitors are critical determinants of their clinical utility. Highly selective inhibitors like Larotrectinib offer the potential for a more favorable safety profile by minimizing off-target effects. In contrast, multi-kinase inhibitors such as Entrectinib provide a broader spectrum of activity against multiple oncogenic drivers, which can be advantageous in certain clinical contexts. A thorough evaluation of the selectivity profile using a combination of in vitro and cellular assays is essential for the development of next-generation kinase inhibitors with improved therapeutic indices. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess and interpret the selectivity of novel pan-TRK inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AMG-222 Tosylate: A Comparative Guide for DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the investigational DPP-4 inhibitor, AMG-222 tosylate, against established market leaders. Due to the limited publicly available preclinical and clinical data on this compound, this guide focuses on establishing a comparative methodology, presenting benchmark data for well-known DPP-4 inhibitors, and detailing the necessary experimental protocols for a comprehensive evaluation.
Introduction to this compound
This compound is identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1][2] The mechanism of action for this class of compounds involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes. While the intended therapeutic target of this compound is clear, a comprehensive, data-driven comparison with other DPP-4 inhibitors is currently challenging due to the absence of published quantitative data on its potency, selectivity, and pharmacokinetic profile.
Comparative Data of Known DPP-4 Inhibitors
To establish a benchmark for the evaluation of this compound, the following tables summarize the in vitro potency, selectivity, and key pharmacokinetic parameters of widely-used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
Table 1: In Vitro Potency of Known DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 0.6 |
| Linagliptin | 1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% in vitro. A lower IC50 value indicates higher potency.
Table 2: Selectivity Profile of Known DPP-4 Inhibitors
| Compound | Selectivity for DPP-4 vs. DPP-8 | Selectivity for DPP-4 vs. DPP-9 |
| Sitagliptin | >2600-fold | >2600-fold |
| Vildagliptin | >200-fold | >200-fold |
| Saxagliptin | >400-fold | >75-fold |
| Linagliptin | >10000-fold | >10000-fold |
Selectivity is crucial to minimize off-target effects. Inhibition of related proteases like DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. Higher fold-selectivity indicates a better safety profile.
Table 3: Key Pharmacokinetic Parameters of Known DPP-4 Inhibitors
| Compound | Bioavailability (%) | Half-life (h) | Primary Route of Elimination |
| Sitagliptin | ~87 | 12.4 | Renal |
| Vildagliptin | ~85 | 1.5 | Hepatic/Renal |
| Saxagliptin | ~75 | 2.5 | Hepatic/Renal |
| Linagliptin | ~30 | >100 | Fecal/Biliary |
Pharmacokinetic properties determine the dosing regimen and potential for drug-drug interactions.
Experimental Protocols for Benchmarking
To generate comparative data for this compound, the following experimental protocols are recommended.
In Vitro DPP-4 Inhibition Assay
This assay determines the potency of the inhibitor (IC50 value).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound) and known inhibitors (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.
-
Add the diluted inhibitors to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assays
To assess the selectivity of this compound, the in vitro inhibition assay described above should be repeated using recombinant DPP-8 and DPP-9 enzymes. The resulting IC50 values for these enzymes can be compared to the IC50 for DPP-4 to determine the selectivity ratio.
Pharmacokinetic Studies in Preclinical Models
Animal models (e.g., rats or dogs) are used to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Procedure:
-
Administer a single dose of this compound to the animal models via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points after administration.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as:
-
Bioavailability (F%) : The fraction of the orally administered dose that reaches systemic circulation.
-
Half-life (t1/2) : The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the benchmarking process, the following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow.
Caption: DPP-4 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for benchmarking a novel DPP-4 inhibitor.
Conclusion
A thorough benchmarking of this compound against established DPP-4 inhibitors is essential for understanding its potential therapeutic value. While direct comparative data for this compound is not yet available in the public domain, this guide provides a comprehensive framework for its evaluation. By following the outlined experimental protocols and using the provided data on known inhibitors as a benchmark, researchers can systematically assess the potency, selectivity, and pharmacokinetic profile of this compound. This will enable an objective comparison and inform future drug development decisions.
References
Comparative Guide to the Inhibitory Effect of AMG-222 Tosylate and Other Gliptins on Dipeptidyl Peptidase-4 (DPP-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor AMG-222 tosylate with other prominent DPP-4 inhibitors (gliptins). The objective is to present a clear, data-driven analysis of their in vitro inhibitory effects, supported by detailed experimental protocols and visual representations of key biological pathways and laboratory workflows.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, "gliptin" drugs increase the circulating levels of active incretins, thereby enhancing glycemic control in patients with type 2 diabetes mellitus.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of several commercially available DPP-4 inhibitors against the human DPP-4 enzyme. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (nM) vs. Human DPP-4 | Notes |
| This compound | Not Publicly Available | Described as a potent, reversible inhibitor.[1] |
| Sitagliptin | 19 | One of the first-in-class DPP-4 inhibitors. |
| Vildagliptin | 62 | |
| Saxagliptin | 50 | |
| Linagliptin | 1 | Exhibits high potency. |
| Alogliptin | <10 | |
| Teneligliptin | ~1 |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and temperature.
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
The determination of the in vitro potency of DPP-4 inhibitors is commonly performed using a fluorometric assay. This method measures the cleavage of a synthetic substrate that releases a fluorescent molecule upon enzymatic activity.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC))
-
Test compounds (e.g., this compound, other gliptins) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human DPP-4 in cold assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and a known positive control inhibitor (e.g., Sitagliptin) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% enzyme activity): DPP-4 enzyme solution and solvent vehicle.
-
Positive control wells: DPP-4 enzyme solution and the positive control inhibitor.
-
Test wells: DPP-4 enzyme solution and the various dilutions of the test compounds.
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for 30-60 minutes, with readings taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition enhances incretin-mediated glucose control.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for in vitro fluorometric DPP-4 inhibition assay.
References
Mastering Your DPP-IV Inhibition Assays: A Guide to Using Positive and Negative Controls with AMG-222 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMG-222 tosylate, a potent Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, with other well-established inhibitors. It includes detailed experimental protocols and data to ensure the robust design and interpretation of your DPP-IV inhibition assays through the appropriate use of positive and negative controls.
Introduction to this compound and DPP-IV Inhibition
AMG-222 is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme crucial in glucose metabolism. DPP-IV is responsible for the degradation of incretin hormones, such as GLP-1, which play a vital role in stimulating insulin secretion. By inhibiting DPP-IV, this compound increases the levels of active incretins, making it a compound of interest in the study of type 2 diabetes and other metabolic disorders.
To accurately assess the inhibitory potential of this compound and other investigational compounds, it is imperative to employ appropriate positive and negative controls in your experimental design. This ensures the validity of your results and allows for meaningful comparisons.
Performance Comparison with Alternative DPP-IV Inhibitors
The inhibitory activity of this compound can be benchmarked against several well-characterized DPP-IV inhibitors. These compounds can serve as positive controls in your assays.
| Compound | Target | IC50 Value (nM) | Key Characteristics |
| AMG-222 | DPP-IV | Potent inhibitor (specific IC50 not publicly disclosed) | A research compound for studying DPP-IV inhibition. |
| Sitagliptin | DPP-IV | ~18 nM[1] | A potent, selective, and orally active DPP-IV inhibitor.[1] |
| Vildagliptin | DPP-IV | ~4.5 nM[2] | A potent and selective DPP-4 inhibitor.[2] |
| Linagliptin | DPP-IV | ~1 nM[3] | A highly potent and selective DPP-4 inhibitor. |
| Alogliptin | DPP-IV | ~24 nM | A selective inhibitor of the DPP-4 enzyme. |
| Diprotin A | DPP-IV | - | A competitive inhibitor often used as a standard positive control. |
Negative Controls:
-
Vehicle Control (e.g., DMSO): Used to establish the baseline enzyme activity in the absence of an inhibitor.
-
Inactive Compound: A compound structurally similar to the test compound but known to have no inhibitory effect on DPP-IV.
Experimental Protocols
A widely used method for determining DPP-IV inhibitory activity is a fluorescence-based assay.
Fluorescence-Based DPP-IV Inhibition Assay
Principle: This assay measures the activity of DPP-IV using the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). DPP-IV cleaves the substrate, releasing the fluorescent AMC molecule. The increase in fluorescence is proportional to the DPP-IV activity. Inhibitors of DPP-IV will reduce the rate of AMC release.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer
-
Gly-Pro-AMC substrate
-
This compound and other test compounds
-
Positive control inhibitors (e.g., Sitagliptin, Vildagliptin)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the recombinant human DPP-IV enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound, positive controls, and any other test compounds in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the desired volume of the diluted test compounds (including this compound).
-
Positive Control Wells: Add the desired volume of the diluted positive control inhibitor (e.g., Sitagliptin).
-
Negative (Vehicle) Control Wells: Add the corresponding volume of the vehicle solution.
-
Blank (No Enzyme) Wells: Add assay buffer instead of the enzyme solution.
-
Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compounds and positive controls relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizing the Pathway and Workflow
To better understand the context of these experiments, the following diagrams illustrate the DPP-IV signaling pathway and a typical experimental workflow for screening inhibitors.
Caption: DPP-IV Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for DPP-IV Inhibition Assay.
References
A Comparative Review of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Class Overview in the Context of AMG-222 Tosylate
Despite a comprehensive search of scientific literature and clinical trial databases, no comparative studies specifically evaluating AMG-222 tosylate were identified. Publicly available information regarding the development status of this compound is scarce, and it is not listed in the current Amgen clinical pipeline, suggesting its development may have been discontinued.
Therefore, this guide provides a comparative overview of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor class of drugs, to which this compound belongs. This information is intended for researchers, scientists, and drug development professionals to understand the therapeutic landscape and key comparative aspects of this important class of anti-diabetic agents.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by targeting the enzyme dipeptidyl peptidase-4. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.
Elevated levels of active incretins lead to several downstream effects that contribute to improved glycemic control[2][4]:
-
Glucose-dependent insulin secretion: GLP-1 and GIP stimulate the pancreas to release insulin in response to high blood glucose levels.
-
Suppression of glucagon secretion: GLP-1 reduces the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.
-
Improved beta-cell function: Some studies suggest that DPP-4 inhibitors may have a beneficial effect on the function and survival of pancreatic beta-cells.
The signaling pathway for DPP-4 inhibition and the subsequent incretin effect is illustrated below.
Comparative Efficacy of Approved DPP-4 Inhibitors
While no data exists for AMG-222, numerous clinical trials have compared the efficacy of approved DPP-4 inhibitors, including sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin. The general consensus from these studies is that the different DPP-4 inhibitors have comparable efficacy in lowering HbA1c levels.
| Drug | Typical Dosage | Mean HbA1c Reduction (as monotherapy) | Mean HbA1c Reduction (in combination with metformin) |
| Sitagliptin | 100 mg once daily | ~0.6% - 0.8% | ~0.7% - 1.0% |
| Vildagliptin | 50 mg once or twice daily | ~0.5% - 0.8% | ~0.7% - 1.1% |
| Saxagliptin | 2.5 or 5 mg once daily | ~0.5% - 0.7% | ~0.6% - 0.9% |
| Linagliptin | 5 mg once daily | ~0.5% - 0.7% | ~0.6% - 0.8% |
| Alogliptin | 6.25, 12.5, or 25 mg once daily | ~0.5% - 0.8% | ~0.6% - 0.9% |
Note: HbA1c reduction can vary based on baseline HbA1c, patient population, and study duration. The values presented are approximate ranges based on published literature.
Comparative Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated. The most commonly reported adverse events include headache, nasopharyngitis, and upper respiratory tract infections. The risk of hypoglycemia with DPP-4 inhibitors is low, particularly when used as monotherapy, as their mechanism of action is glucose-dependent.
Experimental Protocols
The evaluation of DPP-4 inhibitors typically involves a series of preclinical and clinical studies. A generalized workflow for these studies is outlined below.
Key Experimental Methodologies
-
DPP-4 Enzyme Inhibition Assay (In Vitro): This assay is fundamental in the early stages of drug discovery to determine the potency of a compound in inhibiting the DPP-4 enzyme. It typically involves incubating the recombinant human DPP-4 enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the inhibitor. The inhibitory concentration (IC50) value is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Oral Glucose Tolerance Test (OGTT) (In Vivo): This is a common preclinical and clinical test to evaluate the effect of a drug on glucose metabolism. After an overnight fast, a baseline blood glucose level is measured. The subject is then given a standard oral dose of glucose, and blood glucose levels are monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) to assess the body's ability to clear the glucose from the bloodstream. The area under the curve (AUC) for glucose is a key parameter measured.
-
HbA1c Measurement (Clinical): Glycated hemoglobin (HbA1c) is a long-term marker of glycemic control, reflecting the average blood glucose levels over the preceding 2-3 months. In clinical trials for anti-diabetic drugs, the change in HbA1c from baseline to the end of the study is a primary efficacy endpoint.
Conclusion
In the absence of specific data for this compound, this guide provides a comparative overview of the well-established DPP-4 inhibitor class. The available evidence suggests that the approved DPP-4 inhibitors offer a similar degree of efficacy in improving glycemic control with a favorable safety profile. For researchers and drug development professionals, understanding the shared mechanism of action, the key signaling pathways, and the established experimental protocols for this class provides a valuable framework for the evaluation of any new chemical entity targeting the DPP-4 enzyme. Future research and the potential publication of data on investigational agents like this compound would be necessary to draw direct comparisons.
References
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of AMG-222 Tosylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for AMG-222 tosylate, a DPP-IV inhibitor.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the SDS for a closely related tosylate compound and general principles for handling tosylate-containing chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures and to ensure full compliance with all applicable regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
All handling of this compound, particularly in powder form, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
Summary of Potential Hazards
Based on the Safety Data Sheet for a comparable tosylate compound, this compound may present the following hazards:
| Hazard Type | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
General Disposal Procedures
The primary method for the disposal of tosylate compounds involves collection by an approved hazardous waste disposal service. For small quantities, a laboratory-scale chemical neutralization (hydrolysis) may be a preliminary step before collection, but this should only be performed if explicitly approved by your EHS department.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
Step 2: Consultation and Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information on the compound.
-
The final disposal must be conducted by an approved and licensed waste disposal plant.[1]
Experimental Protocol: Laboratory-Scale Neutralization (for consideration with EHS approval)
This protocol describes a general method for the hydrolysis of tosylate esters. This is a generalized procedure and must be validated and approved by your EHS department before being applied to this compound.
Objective: To hydrolyze the tosylate ester to a less reactive alcohol and a salt of p-toluenesulfonic acid.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH), 1M to 2M solution
-
Ethanol (or a suitable co-solvent to aid dissolution)
-
Water
-
Reaction vessel (e.g., round-bottom flask or beaker)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Preparation of Hydrolysis Solution: In a well-ventilated fume hood, prepare a 1M to 2M solution of sodium hydroxide in a water/ethanol mixture (a 1:1 ratio is a common starting point).
-
Reaction Setup: Place the this compound waste into the reaction vessel.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the waste while stirring. Gentle heating may be required to facilitate the reaction. The reaction should be allowed to proceed until the tosylate is fully hydrolyzed.
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Carefully neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. Monitor the pH closely, as the neutralization reaction can be exothermic.
-
Final Disposal: The neutralized aqueous solution, containing the hydrolyzed product and salts, should be collected as aqueous chemical waste and disposed of through your institution's hazardous waste management program. Do not pour down the drain unless specifically permitted by your EHS office.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AMG-222 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling AMG-222 tosylate, a potent Dipeptidyl Peptidase-4 (DPP-IV) inhibitor.[1][2] Due to its potent biological activity, this compound should be handled with utmost care in a laboratory setting designed for high-potency active pharmaceutical ingredients (HPAPIs).[3][4][5] Adherence to the following procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent DPP-IV inhibitor necessitates treating it as a hazardous substance. Potential hazards include adverse pharmacological effects at low doses and potential for hypersensitivity. The tosylate group itself is a good leaving group in chemical reactions, but the primary hazard is associated with the active AMG-222 molecule.
Key Hazard Information:
| Hazard Classification | Description | Reference |
| Target Organ | Dipeptidyl Peptidase-4 (DPP-IV) | |
| Potency | High - elicits a biological response at low concentrations. | |
| Primary Routes of Exposure | Inhalation of dust, dermal contact, ingestion, eye contact. | |
| Potential Health Effects | Based on its mechanism of action, unintended exposure could lead to modulation of the incretin system. Other potential effects of potent compounds include skin and eye irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant nitrile gloves (double-gloving recommended). Disposable lab coat with tight cuffs. For larger quantities or tasks with a high risk of contamination, a chemical-resistant apron or suit should be considered. | Prevents dermal absorption of the compound. |
| Respiratory Protection | For handling the solid compound (e.g., weighing, aliquoting), a NIOSH-approved N95 or higher-rated particulate respirator is essential. For procedures that may generate aerosols of solutions, a respirator with appropriate cartridges should be used. | Prevents inhalation of the potent powder. |
Operational and Handling Plan
All handling of this compound, especially of the solid form, must be conducted in a designated and controlled environment to minimize exposure.
Engineering Controls
| Control Measure | Specification | Purpose |
| Primary Containment | All weighing and solution preparation of the solid compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box. | To contain the potent powder at the source and prevent it from becoming airborne in the laboratory. |
| Ventilation | The laboratory should have a dedicated, non-recirculating ventilation system with appropriate air exchange rates. | To ensure that any fugitive emissions are effectively removed from the work area. |
| Designated Area | A specific area of the laboratory should be designated for the handling of potent compounds. This area should be clearly marked. | To restrict access and contain contamination. |
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Store in a designated, secure, and well-ventilated area, under the recommended storage conditions (typically -20°C for long-term storage).
2. Weighing and Solution Preparation (Solid Compound):
-
Perform all manipulations within a primary containment device (e.g., fume hood or glove box).
-
Use dedicated, clean spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to prevent the generation of dust.
-
Ensure all equipment used is decontaminated after use.
3. Handling of Solutions:
-
Always wear the appropriate PPE, including double gloves and eye protection.
-
Avoid the creation of aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous waste. Improper disposal is a violation of regulations and poses a risk to the environment.
Waste Segregation and Collection
| Waste Stream | Collection Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, disposable lab coats, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Any chemically contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste. |
Decontamination and Disposal Protocol
Objective: To safely decontaminate surfaces and equipment and dispose of all this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Deactivating solution (e.g., a solution of sodium hydroxide and sodium hypochlorite may be effective for some compounds, but specific testing for this compound is recommended).
-
Absorbent pads.
-
Hazardous waste containers.
-
Appropriate PPE.
Procedure:
-
Surface Decontamination:
-
Prepare a fresh deactivating solution if applicable and validated.
-
Wipe down all surfaces and equipment that may have come into contact with the compound. Start from the cleanest area and move towards the most contaminated area.
-
Allow for sufficient contact time for the deactivating solution to be effective.
-
Follow with a rinse of 70% ethanol or another appropriate solvent.
-
Dispose of all cleaning materials as hazardous solid waste.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and properly labeled with the full chemical name and hazard information.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
